2-azabicyclo[2.2.1]heptane-2-carboxamide chemical properties
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-azabicyclo[2.2.1]heptane-2-carboxamide , a rigid bicyclic urea scaffold used to constrain molecular conformation in drug di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-azabicyclo[2.2.1]heptane-2-carboxamide , a rigid bicyclic urea scaffold used to constrain molecular conformation in drug discovery.
Executive Summary
2-Azabicyclo[2.2.1]heptane-2-carboxamide (CAS: 1249920-60-2) is a bicyclic urea derivative characterized by a nitrogen-bridged [2.2.1] heptane skeleton (azanorbornane). Unlike flexible linear ureas or monocyclic analogs (e.g., N-carbamoyl pyrrolidine), this scaffold enforces a rigid boat-like conformation. It is primarily utilized in medicinal chemistry as a
-turn mimetic and a bioisostere for proline-derived peptides, offering enhanced metabolic stability and defined exit vectors for substituents.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of a 2-azabicyclo[2.2.1]heptane core where the secondary amine nitrogen (N2) is functionalized with a primary carboxamide group (
).
Rigidity: The methylene bridge (C7) locks the piperidine/pyrrolidine-like ring into a rigid conformation, reducing the entropic penalty upon binding to biological targets.
Chirality: The bridgehead carbons (C1 and C4) create inherent chirality. The scaffold exists as enantiomers:
and .
Basicity: The N2 nitrogen is part of a urea system (
). Consequently, its lone pair is delocalized into the carbonyl, rendering it non-basic and neutral at physiological pH.
Physicochemical Data Profile
Property
Value / Description
Note
Molecular Formula
Molecular Weight
140.18 g/mol
Fragment-like
LogP (Calc)
~0.55
Highly soluble, low lipophilicity
TPSA
46.33 Ų
Good membrane permeability
H-Bond Donors
1 ()
Primary amide
H-Bond Acceptors
1 (C=O)
Urea carbonyl
Physical State
White Solid / Powder
Stereochemistry
Racemic or Enantiopure
Synthesis often requires resolution
Synthetic Methodologies
The synthesis of 2-azabicyclo[2.2.1]heptane-2-carboxamide typically proceeds in two phases: the construction of the strained azanorbornane core via Aza-Diels-Alder cycloaddition, followed by N-carbamoylation .
Phase 1: Assembly of the Azanorbornane Core
The most robust route involves the reaction of cyclopentadiene with an imine or sulfonyl cyanide, followed by reduction.
Cycloaddition: Cyclopentadiene reacts with a sulfonyl cyanide (e.g., TosMIC or
) or an iminium ion (generated in situ) to form the unsaturated bicyclic intermediate.
Hydrogenation: The double bond (C5=C6) is reduced via catalytic hydrogenation (
).
Deprotection: If a sulfonyl or benzyl group was used as a dienophile/protecting group, it is removed to yield the free secondary amine: 2-azabicyclo[2.2.1]heptane .
Phase 2: Urea Formation (Carbamoylation)
The free amine is converted to the urea (2-carboxamide) using a cyanate source.
Reagents: Potassium Cyanate (
) and acid (e.g., or ), or Trimethylsilyl Isocyanate ().
Mechanism: Nucleophilic attack of the secondary amine (N2) on the isocyanic acid intermediate.
Visualization of Synthesis Pathway
Caption: Synthetic workflow from cyclopentadiene to the final urea derivative.
Medicinal Chemistry Applications
-Turn Mimetics
Peptide
-turns are critical recognition motifs in protein-protein interactions (PPIs). The 2-azabicyclo[2.2.1]heptane scaffold mimics the and residues of a -turn.
Mechanism: The rigid bridge forces the substituents at N2 and C3 (if substituted) into a specific vector that overlays with the side chains of amino acids in a turn conformation.
Case Study: Willems et al. demonstrated that N-substituted derivatives of this scaffold effectively mimic Tryptophan-Phenylalanine (Trp-Phe) turns in Neurokinin-2 (NK-2) receptor antagonists.
Bioisosterism & "Escaping Flatland"
Replacing a planar N-carbamoyl pyrrolidine or piperidine with the bridged azanorbornane increases the fraction of
carbons (), a metric correlated with higher clinical success rates.
Metabolic Stability: The bridgehead carbons protect the ring from oxidative metabolism (e.g., P450-mediated hydroxylation) compared to the more exposed methylenes in proline.
Selectivity: The rigid bulk of the bridge can clash with off-target binding pockets, potentially improving selectivity profiles for targets like Factor Xa or DPP-4 .
Structure-Activity Relationship (SAR) Logic
Caption: Evolution of conformational restriction from flexible ureas to the rigid azanorbornane scaffold.
Experimental Protocols
Protocol A: Synthesis of Core (2-Azabicyclo[2.2.1]heptane)
Note: This protocol describes the isolation of the amine salt, the precursor to the urea.
Reagents: Cyclopentadiene (freshly cracked),
-Toluenesulfonyl cyanide (TsCN).
Procedure:
Mix cyclopentadiene (1.2 eq) and TsCN (1.0 eq) in toluene at
. Allow to warm to RT and stir for 12h.
Concentrate to yield the Diels-Alder adduct.
Dissolve adduct in glacial acetic acid/water. Add concentrated
and reflux for 4h to hydrolyze the sulfonyl group and reduce the double bond (if using transfer hydrogenation conditions) or perform standard hydrogenation followed by hydrolysis.
Purification: Basify with
, extract with , and convert to Hydrochloride salt ( in ether) for storage.
Protocol B: Urea Formation (2-Carboxamide)
Target: 2-azabicyclo[2.2.1]heptane-2-carboxamide
Preparation: Dissolve 2-azabicyclo[2.2.1]heptane HCl salt (1.0 mmol) in water (
).
Reaction: Add Potassium Cyanate (
, 1.5 mmol, 1.5 eq) in one portion.
Conditions: Heat the mixture to
for 2 hours. A precipitate may form.
Workup:
Cool to room temperature.
If solid precipitates: Filter, wash with ice-cold water, and dry under vacuum.
If no precipitate: Extract with Ethyl Acetate (
). Dry organics over , filter, and concentrate.
Validation:
1H NMR (DMSO-d6): Look for urea protons (
, broad singlet, 2H) and the bridgehead protons ( and ).
MS (ESI): Calc MW 140.18; Observe
.
References
Willems, H., et al. (2025). "The design and synthesis of N-(3-indolylmethyl)-3-benzyl-2-azabicyclo[2.2.
An In-depth Technical Guide to CAS Number 1249920-60-2: Elucidating Properties and Sourcing
For Researchers, Scientists, and Drug Development Professionals Foreword The accurate identification of chemical compounds through their Chemical Abstracts Service (CAS) number is fundamental to research and development....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The accurate identification of chemical compounds through their Chemical Abstracts Service (CAS) number is fundamental to research and development. It ensures precision in communication, sourcing, and the application of scientific data. This guide addresses the inquiry into CAS number 1249920-60-2 . However, a comprehensive investigation across multiple authoritative chemical databases and supplier catalogs has revealed that this specific CAS number does not correspond to a publicly indexed chemical substance.
The Challenge of an Unidentified CAS Number
A thorough search of prominent chemical registries, including PubChem and ChemSpider, as well as inquiries with various chemical suppliers, yielded no data for CAS number 1249920-60-2. This outcome suggests several possibilities:
Typographical Error: The CAS number may contain a typographical error. CAS numbers are sequential and have a specific format that includes a check digit. A single incorrect digit will result in a failed search.
Novel or Undisclosed Compound: The number could be assigned to a very new substance that has not yet been publicly cataloged. It might also belong to a proprietary compound used in industrial or pharmaceutical development, with its details not yet in the public domain.
Retired or Invalid Number: In some instances, a CAS number may be retired or found to be invalid after its initial assignment.
Recommended Next Steps for Researchers
Given the inability to identify a compound associated with CAS number 1249920-60-2, we recommend the following course of action for researchers and professionals:
Verification of the CAS Number: The first and most critical step is to double-check the source of the CAS number for any potential errors.
Alternative Identifiers: If possible, obtain alternative identifiers for the compound of interest, such as its chemical name (IUPAC or common name), molecular formula, or structure (in SMILES or InChI format). These can be used to perform a new search.
Contact the Original Source: If the CAS number was obtained from a publication, patent, or a collaborating laboratory, reaching out to the original source for clarification is advisable.
General Principles for Sourcing Chemical Compounds
While we cannot provide specific suppliers for an unidentified compound, the following represents a standard workflow for sourcing research chemicals once a valid identifier is established.
Workflow for Sourcing Research Chemicals
Caption: A generalized workflow for sourcing chemical compounds.
Conclusion
The successful execution of research and development hinges on the precise identification of all materials. While this guide could not provide specific technical details for CAS number 1249920-60-2 due to its non-public nature, it is our hope that the outlined verification and sourcing methodologies will prove valuable in your ongoing scientific endeavors. We encourage a meticulous approach to confirming chemical identifiers to ensure the integrity and reproducibility of your work.
References
As no specific compound could be identified for CAS number 1249920-60-2, a conventional reference list of scientific literature is not applicable. For general information on chemical properties and sourcing, the following public databases are recommended:
PubChem: A comprehensive database of chemical molecules and their activities against biological assays. [Link]
NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology that provides thermochemical, thermophysical, and ion energetics data. [Link]
Foundational
Biological Activity of 2-Azabicyclo[2.2.1]heptane Analogs
Executive Summary: The Azanorbornane Advantage The 2-azabicyclo[2.2.1]heptane scaffold (often referred to as 2-azanorbornane ) represents a privileged structural motif in modern drug design. Unlike its isomers—the 1-azab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Azanorbornane Advantage
The 2-azabicyclo[2.2.1]heptane scaffold (often referred to as 2-azanorbornane ) represents a privileged structural motif in modern drug design. Unlike its isomers—the 1-azabicyclo (quinuclidine derivatives, muscarinic agonists) or the 7-azabicyclo (epibatidine analogs)—the 2-azabicyclo system functions primarily as a conformationally locked proline mimetic .
By bridging the 2- and 5-positions of the pyrrolidine ring with a methylene unit, this scaffold rigidly constrains the
and torsion angles. This "entropic pre-payment" minimizes the energy penalty upon receptor binding, significantly enhancing affinity and selectivity for targets such as Dipeptidyl Peptidase-4 (DPP-4) and viral polymerases (via carbocyclic nucleoside precursors).
This guide details the structural philosophy, validated therapeutic applications (specifically Neogliptin and Abacavir precursors), and actionable synthetic protocols for this scaffold.[1]
Structural Philosophy & Pharmacophore Logic
The "Entropy-Lock" Mechanism
In peptide mimetics, the proline residue often induces a
-turn. However, proline still possesses conformational flexibility (endo/exo puckering). The 2-azabicyclo[2.2.1]heptane scaffold locks this pucker, forcing the backbone into a specific vector.
Rigidification: The methylene bridge freezes the pyrrolidine ring, reducing the entropic loss (
) when the ligand binds to its protein target.
Hydrophobic Bulk: The bridge adds lipophilicity without significant rotatable bond penalties, often improving blood-brain barrier (BBB) penetration or hydrophobic pocket occupancy.
Isomer Distinctions (Critical for SAR)
Researchers must distinguish between the three primary azabicyclo[2.2.1]heptane isomers, as their biological profiles are orthogonal:
Scaffold
Nitrogen Position
Primary Bioactivity
Representative Compound
2-azabicyclo[2.2.1]
Bridge (C2)
DPP-4 Inhibition, Antiviral
Neogliptin, Vince Lactam
1-azabicyclo[2.2.1]
Bridgehead (C1)
Muscarinic Agonist
Xanomeline analogs
7-azabicyclo[2.2.1]
Top Bridge (C7)
nAChR Agonist/Antagonist
Epibatidine
Therapeutic Applications & Case Studies
Metabolic Disease: DPP-4 Inhibition (Neogliptin)
The most prominent direct application of the 2-azabicyclo[2.2.1]heptane scaffold is Neogliptin .[2]
The 2-Aza Advantage: In Neogliptin, the 2-azabicyclo moiety replaces the cyanopyrrolidine found in Vildagliptin. The rigid scaffold fits into the S1 pocket of the DPP-4 enzyme more tightly.
Data: Neogliptin demonstrates an IC
of 16.8 nM , superior to Vildagliptin in comparative assays [1].
Antivirals: The Vince Lactam Route
The unsaturated derivative, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is a high-value precursor.[1]
Application: It is the chiral starting material for Carbovir and Abacavir (HIV reverse transcriptase inhibitors).
Chemistry: The lactam is opened and functionalized to form the carbocyclic sugar mimic, replacing the labile oxygen of the ribose ring with a stable methylene, preventing enzymatic cleavage [2].
Visualizing the Workflow
The following diagram illustrates the critical path from the raw "Vince Lactam" scaffold to high-value therapeutic endpoints.
Figure 1: Synthetic divergence of the 2-azabicyclo[2.2.1]heptane scaffold into antiviral and metabolic therapeutic classes.
Experimental Protocols
Synthesis of the Core Scaffold (Vince Lactam)
This protocol describes the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one via aza-Diels-Alder reaction, a method optimized for scalability [2].
Reagents:
Freshly cracked Cyclopentadiene (Cp)
Toluenesulfonyl cyanide (TsCN) or Chlorosulfonyl isocyanate (CSI)
Acetic Acid / Water
Step-by-Step Protocol:
Cycloaddition: In a flame-dried flask under Argon, dissolve TsCN (1.0 eq) in dry toluene. Cool to 0°C.
Addition: Add freshly cracked Cp (1.5 eq) dropwise. Why: Controlling the exotherm is crucial to prevent polymerization of Cp.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of TsCN.
Hydrolysis (Critical Step): Concentrate the intermediate sulfonyl-azanorbornadiene. Resuspend in Glacial Acetic Acid/Water (1:1). Heat to 70°C for 2 hours. Why: This cleaves the sulfonyl group and hydrolyzes the imine to the lactam in one pot.
Workup: Neutralize with sat. NaHCO
(Caution: Gas evolution). Extract with Dichloromethane (3x).
Purification: Recrystallize from Diisopropyl ether to yield the racemic Vince lactam as white crystals.
DPP-4 Inhibition Assay (Fluorescence)
To validate the biological activity of synthesized 2-azabicyclo analogs (e.g., Neogliptin derivatives), use this kinetic assay [1].
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.
Protocol:
Preparation: Dilute test compounds in DMSO to 100x final concentration.
Incubation: In a black 96-well plate, add 10
L compound and 80 L enzyme solution. Incubate for 10 mins at 25°C. Why: Allows equilibrium binding of the inhibitor to the active site.
Initiation: Add 10
L of Gly-Pro-AMC substrate (Final conc: 50 M).
Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.
Analysis: Calculate the slope (V
) of the linear portion. Determine % Inhibition:
Comparative Data: Rigid vs. Flexible
The following table highlights the potency shift when replacing a flexible pyrrolidine with the rigid 2-azabicyclo[2.2.1]heptane scaffold in DPP-4 inhibitors.
Compound
Scaffold Type
IC (nM)
Selectivity (DPP4 vs DPP8)
Ref
Vildagliptin
Cyanopyrrolidine (Flexible)
62.0
High
[1]
Neogliptin
2-Azabicyclo[2.2.1] (Rigid)
16.8
Very High
[1]
Analog 12b
2-Azabicyclo (endo-isomer)
>1000
Low
[1]
Note: The stereochemistry (exo vs. endo) is critical. The exo isomer of the nitrile group in Neogliptin is essential for potency, demonstrating the necessity of precise stereocontrol during synthesis.
References
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4.
Source: MDPI (Molecules), 2022.
URL:[Link]
Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
Source: The Chemical Record, 2024.[1]
URL:[Link]
Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions.
Source: European Journal of Organic Chemistry, 2017.[3]
URL:[Link]
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
Source: RSC Medicinal Chemistry, 2024.
URL:[Link]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Substituted 2-Azabicyclo[2.2.1]heptanes
Foreword: Unlocking Three-Dimensional Chemical Space with a Constrained Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangemen...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking Three-Dimensional Chemical Space with a Constrained Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid structural analogue of biologically significant piperidines and pyrrolidines, has emerged as a "privileged scaffold" of immense value.[1] Its constrained bicyclic nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide provides a comprehensive exploration of the synthesis, stereochemistry, and fundamental physicochemical properties of N-substituted 2-azabicyclo[2.2.1]heptanes, offering field-proven insights for professionals engaged in drug discovery and development. The significance of this scaffold is underscored by its presence in approved drugs such as the hepatitis C treatment Ledipasvir and the SARS-CoV-2 inhibitor Atilotrelvir.[1]
The 2-Azabicyclo[2.2.1]heptane Core: Structure and Strategic Importance
The 2-azabicyclo[2.2.1]heptane system, also known as 2-azanorbornane, is a saturated bicyclic heterocycle. Its rigid framework provides a fixed orientation for substituents, making it an invaluable tool for probing structure-activity relationships (SAR). The nitrogen atom at the 2-position serves as a versatile handle for introducing a wide array of substituents (the "N-substituent"), which critically modulates the molecule's biological activity, physical properties, and chemical reactivity.
Caption: Numbering of the 2-azabicyclo[2.2.1]heptane core.
The strategic importance of this scaffold lies in its ability to function as a bioisostere for more flexible cyclic amines, locking in a specific conformation to optimize interactions with protein binding pockets. This conformational restriction is key to designing ligands with improved pharmacological profiles.[2]
Synthesis of the Bicyclic Core: Constructing the Framework
Several robust strategies exist for the synthesis of the 2-azabicyclo[2.2.1]heptane skeleton. The choice of method is often dictated by the desired substitution pattern and stereochemistry.
The Aza-Diels-Alder Reaction: A Convergent Approach
The most common and versatile method is the intermolecular [4+2] cycloaddition, or aza-Diels-Alder reaction. This typically involves the reaction of cyclopentadiene with an activated imine. The iminium salt, generated in situ from an amine hydrochloride and formaldehyde under Mannich conditions, serves as a potent dienophile.[3]
Caption: Workflow for the Aza-Diels-Alder synthesis.
This approach allows for the direct installation of the N-substituent (R-group) in a single, convergent step. The resulting double bond in the product serves as a handle for further functionalization.
Alternative Synthetic Strategies
Other notable methods for constructing the core structure include:
From Vince Lactam: The chiral building block 2-azabicyclo[2.2.1]hept-5-en-3-one, known as Vince Lactam, is a powerful precursor for a wide range of derivatives.[4][5] Its C=C bond allows for diverse chemical manipulations.[4]
Palladium-Catalyzed Cyclizations: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides an efficient route to oxygenated 2-azabicyclo[2.2.1]heptanes.[6]
Enantioselective Methods: Chiral Brønsted acids, such as phosphoric acid derivatives, can catalyze the ring-opening of meso-epoxides to yield enantiomerically enriched 2-azabicyclo[2.2.1]heptanes.[7]
Stereochemistry: The Importance of Exo and Endo
The rigid bicyclic structure gives rise to distinct stereoisomers based on the orientation of substituents. A substituent at the C3 position can be oriented either exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge). This stereochemical distinction is critical as it profoundly impacts the molecule's shape and its ability to interact with biological targets.
Caption: Illustration of exo and endo stereoisomers.
The stereochemical outcome of synthetic reactions is a key consideration. For instance, in the design of DPP-4 inhibitors, the precise exo or endo configuration of substituents on the scaffold determines the binding mode and inhibitory potency.[8]
Physical and Spectroscopic Properties
The physical properties of N-substituted 2-azabicyclo[2.2.1]heptanes are dictated by the nature of the N-substituent and any other functional groups on the bicyclic core.
Core Physical Properties
The following table summarizes key physical properties for the parent 2-azabicyclo[2.2.1]heptane and related structures. The N-substituent significantly alters these values.
Spectroscopic Characterization: A Definitive Fingerprint
Spectroscopic methods provide unambiguous structural confirmation.
¹H NMR Spectroscopy : The rigid structure leads to well-resolved and characteristic signals.
Bridgehead Protons (H1, H4): Typically appear as broad multiplets in the 2.5-3.5 ppm range.
Protons α to Nitrogen (H3): Resonate around 3.0-4.0 ppm, with their chemical shift heavily influenced by the N-substituent.
W-Coupling: Long-range coupling (⁴J) can sometimes be observed between protons in a "W" arrangement, confirming stereochemical assignments.[15]
¹³C NMR Spectroscopy : The number of signals confirms the symmetry of the molecule. Bridgehead carbons typically appear around 40-50 ppm, while carbons adjacent to the nitrogen are shifted downfield to 50-65 ppm.
Mass Spectrometry (ESI-MS): The molecular ion peak (M+H)⁺ is typically prominent, confirming the molecular weight. Fragmentation patterns can provide further structural clues.[10]
Infrared (IR) Spectroscopy: Key absorptions include C-H stretching (~2850-3000 cm⁻¹) and C-N stretching (~1000-1200 cm⁻¹). For N-acyl derivatives, a strong C=O stretch will be present (~1650 cm⁻¹).[10]
Chemical Properties and Reactivity
The chemistry of these compounds is centered around the reactivity of the nitrogen atom and the functionalization of the carbon skeleton.
The Nitrogen Center: A Hub of Reactivity
The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character.
Basicity: These compounds are secondary or tertiary amines and readily form salts with acids. The pKa is influenced by the N-substituent; electron-withdrawing groups (e.g., acyl, sulfonyl) decrease basicity, while electron-donating alkyl groups increase it.
N-Functionalization: The nitrogen is easily functionalized via standard methods such as alkylation, acylation, sulfonylation, and reductive amination. This is the primary method for generating diverse libraries of compounds for biological screening. The steric hindrance around the nitrogen, a result of the bicyclic structure, can influence the rate of these reactions.[16]
Caption: The N-substituent's central role in modulating properties.
Experimental Protocol: N-Acylation of the 2-Azabicyclo[2.2.1]heptane Core
This protocol describes a general, self-validating procedure for attaching an acyl group to the nitrogen atom, a common step in drug development.
Objective: To synthesize N-acetyl-2-azabicyclo[2.2.1]heptane.
Materials:
2-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
Acetyl chloride (1.1 eq)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Suspension: Suspend 2-azabicyclo[2.2.1]heptane hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Basification: Cool the suspension to 0 °C using an ice bath. Add the base (TEA or DIPEA) dropwise. The rationale for using a non-nucleophilic base is to deprotonate the amine hydrochloride without competing in the subsequent acylation. The reaction should become a clear solution as the free amine is generated.
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride dropwise. The reaction is exothermic; slow addition is crucial to prevent side reactions. The formation of triethylammonium chloride precipitate is a visual indicator of reaction progress.
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the starting free amine (visualized with a stain like ninhydrin) and the appearance of a new, less polar product spot indicates completion.
Work-up: Quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid chloride and the hydrochloride salt byproduct. Separate the organic layer.
Extraction: Extract the aqueous layer twice with DCM. The purpose of this is to recover any product that may have partitioned into the aqueous phase.
Purification: Combine the organic layers, wash with brine (to remove residual water), and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS analysis.
Conclusion: A Scaffold of Enduring Value
The N-substituted 2-azabicyclo[2.2.1]heptane framework represents a cornerstone of modern scaffold-based drug design. Its rigid, three-dimensional structure provides a unique platform for creating potent and selective modulators of biological targets. A thorough understanding of its synthesis, stereochemistry, and physicochemical properties is essential for any scientist seeking to leverage this powerful molecular architecture. As synthetic methodologies become more sophisticated, the utility and application of these compounds in both medicinal chemistry and materials science are set to expand even further.
References
Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. ResearchGate. Available at: [Link]
Synthesis and Surface Investigations of N-Substituted 2,5-Dithio-7-azabicyclo[2.2.1]heptanes on Gold Surfaces. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. Available at: [Link]
Reactions of 2-azabicyclo[2.2.1] heptane systems and their application in the synthesis of peptide and amino acid analogues. Heriot-Watt University Research Output Repository. Available at: [Link]
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available at: [Link]
2-Azabicyclo(2.2.1)heptane. PubChem. Available at: [Link]
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of Organic Chemistry. Available at: [Link]
Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications (RSC Publishing). Available at: [Link]
7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed. Available at: [Link]
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]
New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. RSC Publishing. Available at: [Link]
Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. ACS Publications. Available at: [Link]
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at: [Link]
2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. Available at: [Link]
Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. PubMed. Available at: [Link]
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]
(+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. Available at: [Link]
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at: [Link]
2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]
Chemical Properties of 1-azabicyclo[2.2.1]heptane (CAS 279-27-6). Cheméo. Available at: [Link]
1-Azabicyclo[2.2.1]heptane. PubChem. Available at: [Link]
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. Available at: [Link]
The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). ResearchGate. Available at: [Link]
2-azabicyclo[2.2.1]heptane (C6H11N). PubChemLite. Available at: [Link]
pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available at: [Link]
Application Notes and Protocols: 2-Azabicyclo[2.2.1]heptane-2-carboxamide as a DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide to understanding and evaluating 2-azabicyclo[2.2.1]hept...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide to understanding and evaluating 2-azabicyclo[2.2.1]heptane-2-carboxamide as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for its preclinical assessment.
Introduction: The Scientific Rationale for DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] It is responsible for the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1][3] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control.[2][3][4] This mechanism of action has established DPP-4 inhibitors as a valuable class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[4][5]
The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a promising structural motif in the design of novel DPP-4 inhibitors.[6][7][8] Compounds incorporating this bicyclic amine moiety have demonstrated high potency and selectivity for the DPP-4 enzyme.[6][7] The rigid conformation of the bicyclic system can facilitate optimal interactions with the active site of DPP-4. This document focuses on 2-azabicyclo[2.2.1]heptane-2-carboxamide, a representative of this chemical class, and provides detailed protocols for its evaluation.
Mechanism of Action: How 2-Azabicyclo[2.2.1]heptane-based Inhibitors Target DPP-4
DPP-4 inhibitors, often referred to as "gliptins," function by binding to the active site of the DPP-4 enzyme, thereby preventing the degradation of incretin hormones.[1] The prolonged activity of GLP-1 and GIP results in several downstream effects beneficial for glucose regulation, including stimulated insulin secretion and suppressed glucagon secretion in a glucose-dependent manner.[3][4]
The interaction of 2-azabicyclo[2.2.1]heptane-based inhibitors with the DPP-4 active site is a key determinant of their potency and selectivity. Molecular modeling studies of similar compounds, such as neogliptin, which also contains the 2-azabicyclo[2.2.1]heptane moiety, have revealed crucial interactions with key residues in the DPP-4 active site.[6][7][8] These interactions are critical for the stable binding and effective inhibition of the enzyme.
Figure 1: Mechanism of DPP-4 Inhibition.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and inhibitory properties of 2-azabicyclo[2.2.1]heptane-2-carboxamide and a representative potent analog, neogliptin, are presented below.
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of 2-azabicyclo[2.2.1]heptane-2-carboxamide. The assay measures the cleavage of a fluorogenic substrate by DPP-4, where the resulting fluorescence is inversely proportional to the inhibitory activity of the test compound.[10][11][12][13]
Figure 2: In Vitro DPP-4 Inhibition Assay Workflow.
Procedure:
Compound Preparation: Prepare a stock solution of 2-azabicyclo[2.2.1]heptane-2-carboxamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in DPP-4 Assay Buffer to achieve the desired final concentrations. Prepare similar dilutions for the positive control, Sitagliptin.
Assay Plate Setup:
Test Inhibitor Wells: Add 25 µL of each dilution of 2-azabicyclo[2.2.1]heptane-2-carboxamide.
Positive Control Wells: Add 25 µL of each dilution of Sitagliptin.
Enzyme Control (100% activity): Add 25 µL of DPP-4 Assay Buffer.
Blank (no enzyme): Add 50 µL of DPP-4 Assay Buffer.
Enzyme Addition: Add 25 µL of the DPP-4 enzyme solution to all wells except the blank wells.
Incubation: Mix the plate gently and incubate at 37°C for 10 minutes.
Substrate Addition: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the reaction.
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with excitation at 360 nm and emission at 460 nm.[10][11][12][13]
Data Analysis:
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
Subtract the slope of the blank from all other wells.
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate of test inhibitor / Rate of enzyme control)] x 100
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Pharmacokinetic (PK) Study
This protocol outlines a basic pharmacokinetic study in rodents to determine the plasma concentration-time profile of 2-azabicyclo[2.2.1]heptane-2-carboxamide following oral administration.
Materials:
Male Sprague-Dawley rats (or other suitable rodent model)
2-Azabicyclo[2.2.1]heptane-2-carboxamide formulated for oral gavage
Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)
Procedure:
Animal Acclimation and Fasting: Acclimate the animals for at least one week before the study. Fast the animals overnight (approximately 12 hours) with free access to water.
Compound Administration: Administer a single oral dose of 2-azabicyclo[2.2.1]heptane-2-carboxamide via gavage.
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalysis: Quantify the concentration of 2-azabicyclo[2.2.1]heptane-2-carboxamide in the plasma samples using a validated LC-MS/MS method.
Data Analysis: Plot the mean plasma concentration versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
In Vivo Pharmacodynamic (PD) Study: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess the glucose-lowering efficacy of an antidiabetic agent. This protocol evaluates the effect of 2-azabicyclo[2.2.1]heptane-2-carboxamide on glucose tolerance in a rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
Materials:
Diabetic rodent model
2-Azabicyclo[2.2.1]heptane-2-carboxamide formulated for oral administration
Glucose solution (e.g., 2 g/kg)
Glucometer and test strips
Blood collection supplies
Figure 3: In Vivo Oral Glucose Tolerance Test (OGTT) Workflow.
Procedure:
Animal Acclimation and Fasting: Acclimate the diabetic animals and fast them overnight (approximately 12 hours) with free access to water.
Compound Administration: Administer a single oral dose of 2-azabicyclo[2.2.1]heptane-2-carboxamide or vehicle control.
Baseline Glucose Measurement: After the appropriate pre-treatment time (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.
Glucose Challenge: Administer an oral glucose load (e.g., 2 g/kg).
Post-Challenge Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Data Analysis:
Plot the mean blood glucose concentration versus time for each treatment group.
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
Compare the glucose AUC between the 2-azabicyclo[2.2.1]heptane-2-carboxamide-treated group and the vehicle-treated group to determine the improvement in glucose tolerance.
Concluding Remarks
The protocols and information provided in these application notes serve as a foundational guide for the preclinical evaluation of 2-azabicyclo[2.2.1]heptane-2-carboxamide as a DPP-4 inhibitor. A thorough characterization of its in vitro potency, pharmacokinetic profile, and in vivo efficacy is crucial for advancing this compound in the drug discovery pipeline. Further studies, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9) and long-term efficacy and safety assessments, will be necessary to fully establish its therapeutic potential.
References
Frontiers in Endocrinology. (2019, July 17). DPP-4 Inhibition and the Path to Clinical Proof. [Link]
Price, T. S., et al. (2013). Inhibition of DPP4 activity in humans establishes its in vivo role in CXCL10 post-translational modification: prospective placebo-controlled clinical studies. EMBO Molecular Medicine, 5(9), 1336-1346. [Link]
Ahren, B. (2007). Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care, 30(6), 1354-1360. [Link]
Holst, J. J., & Deacon, C. F. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(5), 671-681. [Link]
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel, Switzerland), 15(3), 273. [Link]
Lacroix, I. M. E., et al. (2018). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients, 10(7), 849. [Link]
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
ResearchGate. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. [Link]
My Endo Consult. DPP4 Inhibitor Mechanism of Action. [Link]
Xu, B., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791-8795. [Link]
Royal Society of Chemistry. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 57(2), 225-228. [Link]
American Chemical Society Publications. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]
Royal Society of Chemistry. (2015). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry, 39(11), 8440-8444. [Link]
Ghosh, A., et al. (2016). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. Journal of the Association of Physicians of India, 64(1), 56-61. [Link]
Maslov, I. O., et al. (2025). 3-(3-Azabicyclo[3][14][14]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals (Basel, Switzerland), 18(5), 642. [Link]
SciSpace. Mechanism of action of DPP-4 inhibitors--new insights. [Link]
Chambers, M. S., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4047-4050. [Link]
Kyrou, I., et al. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. International Journal of Environmental Research and Public Health, 16(15), 2720. [Link]
Application Notes and Protocols for Computational Modeling of 2-Azabicyclo[2.2.1]heptane-2-carboxamide Ligand Binding
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold in Drug Discovery The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, prized for its conforma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold in Drug Discovery
The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional architecture.[1] This rigid framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity. The 2-azabicyclo[2.2.1]heptane-2-carboxamide derivatives, in particular, offer a versatile platform for introducing diverse functionalities, making them attractive candidates for a wide range of therapeutic targets. Computational modeling provides an indispensable toolkit for understanding and predicting the binding behavior of these ligands, thereby accelerating the drug discovery process.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of 2-azabicyclo[2.2.1]heptane-2-carboxamide ligand binding. We will delve into the core methodologies of molecular docking and molecular dynamics simulations, offering both theoretical insights and practical, step-by-step protocols.
I. Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-receptor interactions.
Causality Behind Experimental Choices in Molecular Docking
The choice of docking software, scoring function, and search algorithm is critical for obtaining meaningful results. For rigid scaffolds like 2-azabicyclo[2.2.1]heptane, a docking program that excels at handling rigid body rotations and translations is essential. The scoring function should accurately capture the key energetic contributions to binding, including electrostatic and van der Waals interactions.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing molecular docking of a 2-azabicyclo[2.2.1]heptane-2-carboxamide ligand to a target protein using the widely-used open-source software, AutoDock Vina.
1. Preparation of the Receptor (Protein) Structure:
Objective: To prepare a clean and properly formatted protein structure for docking.
Steps:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Remove all non-essential molecules, such as water, ions, and co-factors, unless they are known to be critical for ligand binding.
Add polar hydrogen atoms to the protein, as they are often missing in crystal structures.
Assign partial charges to all atoms of the protein. This is crucial for accurately calculating electrostatic interactions.
Convert the prepared protein structure to the PDBQT file format, which is required by AutoDock Vina. Tools like MGLTools can be used for this purpose.
2. Preparation of the Ligand (2-Azabicyclo[2.2.1]heptane-2-carboxamide) Structure:
Objective: To generate a 3D conformation of the ligand and prepare it for docking.
Steps:
Obtain the 2D structure of the 2-azabicyclo[2.2.1]heptane-2-carboxamide ligand.
Convert the 2D structure to a 3D conformation using a molecule builder or cheminformatics toolkit like Open Babel.
Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94).
Assign partial charges to the ligand atoms.
Define the rotatable bonds in the ligand. For the 2-azabicyclo[2.2.1]heptane core, the number of rotatable bonds will be minimal, primarily in the carboxamide substituent.
Convert the prepared ligand structure to the PDBQT file format.
3. Definition of the Binding Site (Grid Box):
Objective: To define the search space for the docking simulation.
Steps:
Identify the putative binding site on the protein. This can be based on experimental data (e.g., the location of a co-crystallized ligand) or predicted using binding site prediction software.
Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase the search space and computational time.
4. Running the Docking Simulation:
Objective: To perform the docking calculation using AutoDock Vina.
Steps:
Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).
Execute AutoDock Vina from the command line, providing the configuration file as input.
5. Analysis of Docking Results:
Objective: To analyze the predicted binding poses and affinities.
Steps:
AutoDock Vina will output a PDBQT file containing multiple predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera).
Analyze the interactions between the ligand and the protein for each pose, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
The binding affinity score provides an estimate of the binding free energy. Lower scores indicate a more favorable binding.
Caption: Molecular Docking Workflow with AutoDock Vina.
II. Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and stability of the complex over time.[2]
Causality Behind Experimental Choices in Molecular Dynamics
The choice of force field is paramount in MD simulations. For protein-ligand complexes, a force field that accurately describes both the protein and the small molecule is necessary. The length of the simulation is also a critical parameter; it must be long enough to allow the system to reach equilibrium and to sample relevant conformational states.
Protocol 2: Molecular Dynamics Simulation of a Protein-Ligand Complex using GROMACS
This protocol outlines the general steps for setting up and running an MD simulation of a protein-2-azabicyclo[2.2.1]heptane-2-carboxamide complex using the GROMACS software package.
1. System Preparation:
Objective: To prepare the initial coordinates and topology of the protein-ligand complex.
Steps:
Start with the best-ranked docked pose from the molecular docking study.
Choose a suitable force field (e.g., AMBER, CHARMM). The force field will define the potential energy function of the system.
Generate the topology files for both the protein and the ligand. The topology file contains information about atom types, charges, bonds, angles, and dihedrals. For the ligand, a tool like acpype or the CHARMM General Force Field (CGenFF) server can be used to generate parameters compatible with the chosen protein force field.
Combine the protein and ligand coordinates and topology files.
2. Solvation and Ionization:
Objective: To create a realistic simulation environment by adding solvent and ions.
Steps:
Define a simulation box (e.g., cubic, dodecahedron) around the protein-ligand complex, ensuring a sufficient layer of solvent between the complex and the box boundaries.
Fill the simulation box with a pre-equilibrated solvent, typically water (e.g., TIP3P, SPC/E).
Add ions (e.g., Na+, Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration.
3. Energy Minimization:
Objective: To relax the system and remove any steric clashes or unfavorable geometries.
Steps:
Perform a series of energy minimization steps, typically using the steepest descent algorithm followed by the conjugate gradient algorithm.
4. Equilibration:
Objective: To bring the system to the desired temperature and pressure.
Steps:
Perform an NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the target temperature. During this step, position restraints are often applied to the heavy atoms of the protein and ligand to allow the solvent to equilibrate around them.
Perform an NPT (constant number of particles, pressure, and temperature) equilibration to bring the system to the target pressure. The position restraints are gradually released during this phase.
5. Production MD Run:
Objective: To generate the production trajectory for analysis.
Steps:
Run the simulation for a sufficiently long time (nanoseconds to microseconds, depending on the system and the research question) without any restraints.
Save the coordinates of all atoms at regular intervals to generate a trajectory file.
6. Trajectory Analysis:
Objective: To extract meaningful information from the MD trajectory.
Steps:
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the trajectory snapshots.
Caption: Molecular Dynamics Simulation Workflow.
III. Data Presentation and Interpretation
The quantitative data generated from these computational studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Molecular Docking Results
Ligand ID
Binding Affinity (kcal/mol)
Key Interacting Residues
Hydrogen Bonds
Hydrophobic Interactions
Ligand A
-8.5
Tyr123, Asp234, Phe345
Tyr123 (OH), Asp234 (OD1)
Phe345 (pi-pi stacking)
Ligand B
-7.9
Tyr123, Ser235, Phe345
Tyr123 (OH), Ser235 (OG)
Phe345 (pi-pi stacking)
Ligand C
-6.2
Gly122, Ala236
Gly122 (backbone NH)
Ala236
Table 2: Summary of Molecular Dynamics Simulation Analysis
System
Average RMSD (Protein Backbone) (Å)
Average RMSD (Ligand) (Å)
Average Number of H-Bonds
Estimated Binding Free Energy (MM/PBSA) (kcal/mol)
Protein-Ligand A
1.2 ± 0.2
0.8 ± 0.1
2.5 ± 0.5
-25.4 ± 3.1
Protein-Ligand B
1.5 ± 0.3
1.1 ± 0.2
1.8 ± 0.4
-20.1 ± 2.8
Apo Protein
1.8 ± 0.4
N/A
N/A
N/A
IV. Trustworthiness and Self-Validation
To ensure the reliability of the computational results, it is crucial to incorporate self-validating steps into the workflow.
Redocking: A common validation technique for molecular docking is to remove the native ligand from a crystal structure, and then dock it back into the protein's binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å).
Convergence of MD Simulations: The stability of the system during an MD simulation should be carefully assessed. The RMSD of the protein and ligand should plateau, indicating that the system has reached equilibrium.
Comparison with Experimental Data: Whenever possible, the computational predictions should be compared with experimental data. For example, the ranking of ligands based on their predicted binding affinities should correlate with their experimentally determined potencies (e.g., IC50 or Ki values).
Conclusion
Computational modeling is a powerful and versatile tool for investigating the binding of 2-azabicyclo[2.2.1]heptane-2-carboxamide ligands to their biological targets. By combining molecular docking to predict binding modes and initial affinities with molecular dynamics simulations to explore the dynamic nature and stability of the complex, researchers can gain valuable insights that can guide the design and optimization of novel therapeutic agents. The protocols and guidelines presented in these application notes provide a solid foundation for initiating and conducting such computational studies.
References
Rossi, A. R.
Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes - ResearchG
Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed. [Link]
Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold - Semantic Scholar. [Link]
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions - The LAIR at East Texas A&M. [Link]
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing. [Link]
7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed. [Link]
In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives - MDPI. [Link]
Application Note: Leveraging the 2-Azabicyclo[2.2.1]heptane-2-carboxamide Scaffold in Fragment-Based Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1][2] This approach hinges on screening libraries of low molecular weight compounds (fragments) to identify weak but efficient binders, which are then optimized into potent leads through a structure-guided process.[3][4] This application note details a comprehensive protocol for the utilization of the 2-azabicyclo[2.2.1]heptane-2-carboxamide scaffold as a representative fragment in a typical FBDD campaign. We will explore the rationale behind its selection, detailing its advantageous physicochemical properties, and provide step-by-step protocols for primary screening, hit validation, and structural characterization.
Introduction: The Power of Rigid Scaffolds in FBDD
The success of FBDD is rooted in the principle that smaller, less complex molecules can explore chemical space more effectively than larger, drug-like compounds.[1][5] Fragments with desirable properties often exhibit higher "binding efficiency," making them ideal starting points for developing potent and selective drug candidates.[1] The 2-azabicyclo[2.2.1]heptane scaffold, a derivative of norbornane, is an exemplary fragment core due to its inherent rigidity and three-dimensional character.[6] This stands in contrast to the "flatland" of many aromatic compounds often found in screening libraries, offering unique vectors for interaction with biological targets.[6][7]
The 2-azabicyclo[2.2.1]heptane-2-carboxamide derivative combines this rigid bicyclic core with a carboxamide group, providing a hydrogen bond donor and acceptor, which are crucial for forming initial interactions with a protein target.[5] The defined stereochemistry of this scaffold reduces the entropic penalty upon binding, a favorable characteristic for a fragment.[5]
The 2-Azabicyclo[2.2.1]heptane-2-carboxamide Fragment: Physicochemical Profile
A well-designed fragment library is paramount for a successful FBDD campaign.[5] Fragments are typically selected based on the "Rule of Three," which provides general guidelines for their physicochemical properties.[8] The 2-azabicyclo[2.2.1]heptane-2-carboxamide scaffold aligns well with these principles, as outlined in the table below.
Ensures access to a wider range of binding pockets.
cLogP
≤ 3
< 1
Promotes aqueous solubility, reducing the likelihood of non-specific binding.
Hydrogen Bond Donors
≤ 3
1
Provides a key interaction point without excessive polarity.
Hydrogen Bond Acceptors
≤ 3
1
Offers a complementary interaction site.
Rotatable Bonds
≤ 3
1
The rigid scaffold minimizes conformational entropy loss upon binding.
Fraction sp3 (Fsp3)
> 0.35
> 0.8
The high degree of sp3 hybridization confers desirable three-dimensionality.[7]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for a representative FBDD campaign utilizing a library containing the 2-azabicyclo[2.2.1]heptane-2-carboxamide fragment.
Fragment library (including 2-azabicyclo[2.2.1]heptane-2-carboxamide) dissolved in 100% DMSO
Running buffer (e.g., HBS-EP+)
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Protocol:
Protein Immobilization:
Equilibrate the system with running buffer.
Activate the sensor surface with a 1:1 mixture of EDC/NHS.
Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) to achieve a high immobilization level, which is crucial for detecting small molecule binding.[11]
Deactivate excess reactive groups with ethanolamine-HCl.
Fragment Screening:
Prepare fragment solutions in running buffer with a low percentage of DMSO (e.g., 1-5%) to minimize solvent effects.[11]
Perform a "clean screen" by injecting the fragment library over a blank, activated and deactivated surface to identify non-specific binders to the chip matrix.[12]
Inject each fragment solution over the immobilized target protein surface at a single high concentration (e.g., 200 µM).
Monitor the change in response units (RU) to detect binding.
After each fragment injection, regenerate the sensor surface to remove the bound fragment.
Data Analysis:
Subtract the reference surface signal from the target surface signal.
Identify "hits" as fragments that produce a response significantly above the background noise.
Hit Validation: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful orthogonal method to confirm hits from the primary screen and eliminate false positives.[13][14][15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for detecting weak binders.[13][16]
Objective: To confirm the binding of primary hits and gain initial structural insights.
Materials:
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe[16]
NMR tubes
Target protein in a suitable deuterated buffer
Validated hit fragments (including 2-azabicyclo[2.2.1]heptane-2-carboxamide if identified as a hit)
Protocol (STD NMR):
Sample Preparation:
Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (e.g., 500 µM) in deuterated buffer.
NMR Data Acquisition:
Acquire a reference 1D ¹H NMR spectrum of the sample.
Acquire an STD spectrum by selectively saturating protein resonances far from the ligand signals.
The saturation will be transferred to a binding ligand via spin diffusion.
Data Analysis:
Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum.
Signals present in the difference spectrum correspond to the protons of the fragment that are in close proximity to the protein, thus confirming binding.
X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target, which is invaluable for structure-based drug design.[8][17][18][19]
Objective: To determine the co-crystal structure of the protein-fragment complex.
Protocol:
Crystallization:
Crystallize the target protein under conditions previously established.
Soak the protein crystals in a solution containing a high concentration of the validated fragment hit (e.g., 1-10 mM).
Data Collection:
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
Structure Determination:
Process the diffraction data and solve the crystal structure using molecular replacement.
Analyze the electron density maps to confirm the presence and binding mode of the fragment.
Visualization of the FBDD Workflow
The following diagrams illustrate the key stages of a fragment-based screening campaign.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Data Interpretation and Hit-to-Lead Progression
A successful FBDD campaign will yield a set of validated hits with supporting structural information. For a hypothetical hit like 2-azabicyclo[2.2.1]heptane-2-carboxamide, the co-crystal structure would reveal the specific interactions between the carboxamide group and the protein, as well as the orientation of the bicyclic core within the binding pocket.
This structural information is the cornerstone of the hit-to-lead optimization phase.[20] Medicinal chemists can then design and synthesize analogs that build upon the fragment's core interactions, "growing" the fragment into unoccupied regions of the binding site to enhance potency and selectivity.[20]
Caption: The iterative cycle of hit-to-lead optimization in FBDD.
Conclusion
The 2-azabicyclo[2.2.1]heptane-2-carboxamide scaffold represents an ideal starting point for a fragment-based drug discovery campaign due to its inherent three-dimensionality, conformational rigidity, and desirable physicochemical properties. By employing a systematic workflow of primary screening with a sensitive biophysical technique like SPR, followed by orthogonal validation with NMR and structural elucidation via X-ray crystallography, researchers can confidently identify and progress high-quality fragment hits. This structure-guided approach provides a robust and efficient pathway to the development of novel therapeutics for a wide range of biological targets.
References
Vertex AI Search. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC.
Selvita. X-ray Crystallography Fragment Screening.
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
Zartler, E. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
ScienceDirect. Practical Aspects of NMR-Based Fragment Screening.
Gingell, H., & Ulaganathan, T. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
Sygnature Discovery. Fragment Screening | Drug Discovery.
Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Top Curr Chem, 317, 33-59.
PubMed. (n.d.). Practical aspects of NMR-based fragment screening.
Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. In Books. The Royal Society of Chemistry.
Moberg, A., Lindgren, M. T., & Holmgren, C. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery.
ResearchGate. (2025, October 17). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery | Request PDF.
PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
Domainex. Hit Identification and Validation Services.
ResearchGate. (2025, August 10). SPR-based Fragment Screening: Advantages and Applications.
ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance.
Cytiva. Screening and analysis of fragments using Biacore systems.
ACS Pharmacology & Translational Science. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
NIH. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC.
PubMed. (2022, December 9). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides.
bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
ACS Publications. (2025, June 12). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes | Organic Letters.
RSC Publishing. (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications.
Westwood, N. J., & Nelson, A. (2018). Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. In Books. The Royal Society of Chemistry.
ResearchGate. (2025, August 15). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso -Epoxides | Request PDF.
RSC Publishing. (n.d.). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives - New Journal of Chemistry.
NIH. (2020, December 24). Fragment-based drug discovery: opportunities for organic synthesis - PMC.
Technical Support Center: Chromatographic Purification of 2-Azabicyclo[2.2.1]heptane-2-carboxamide
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 2-azabicyclo[2.2.1]heptane-2-carb...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 2-azabicyclo[2.2.1]heptane-2-carboxamide and related bicyclic amine structures. The inherent basicity of the nitrogen bridge, combined with the polarity of the carboxamide group, presents unique challenges that require carefully considered chromatographic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 2-azabicyclo[2.2.1]heptane-2-carboxamide?
The principal difficulty arises from the molecule's basic bridged amine. On standard silica-based stationary phases, this basic nitrogen can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface.[1][2] This secondary ionic interaction, distinct from the intended chromatographic separation mechanism, leads to significant peak tailing, poor resolution, and potentially irreversible adsorption of the analyte to the column.
Q2: Which chromatographic mode is the best starting point: Reversed-Phase, Normal-Phase, or HILIC?
There is no single "best" mode; the optimal choice depends on the polarity of impurities and available equipment.
Reversed-Phase (RP): While the most common chromatographic technique, it is often challenging for basic compounds like this one due to the silanol interactions mentioned above.[1][3] Success in RP-HPLC requires specific conditions, such as using modern base-deactivated columns and carefully controlled mobile phase pH and additives.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often an excellent starting point.[5] HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase. This environment retains polar compounds like 2-azabicyclo[2.2.1]heptane-2-carboxamide, which might otherwise elute too early in reversed-phase.[6]
Normal-Phase (NP): A viable option, especially for separating isomers or if impurities are significantly different in polarity.[7] NP chromatography has been successfully used for related 2-azabicyclo[2.2.1]heptane structures.[8]
Q3: How do I approach the separation of the enantiomers?
Enantiomeric separation requires a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC): This is commonly performed in normal-phase mode (e.g., hexane/alcohol mobile phases) using polysaccharide-based CSPs.[8]
Supercritical Fluid Chromatography (SFC): This is a highly powerful and increasingly preferred technique for chiral separations.[9][10][11] SFC is often faster, uses less toxic solvent, and can provide unique selectivity compared to HPLC.[12][13] For basic amines, SFC often yields superior peak shapes and resolution, especially with the use of amine additives in the mobile phase.[9]
Chromatography Method Selection Workflow
This diagram outlines a logical approach to selecting the appropriate chromatographic technique for your purification goals.
Caption: Workflow for selecting a purification strategy.
Troubleshooting Guide
Problem 1: My peak is severely tailing in Reversed-Phase HPLC.
Probable Cause: This is the classic sign of secondary interactions between the basic amine in your molecule and acidic silanol groups on the column's stationary phase.[1][2] The positively charged analyte sticks to negatively charged sites, resulting in a delayed and asymmetrical elution profile.
Solutions:
Add a Mobile Phase Modifier: Introduce a small amount (0.1-0.5%) of a competitive base, such as triethylamine (TEA), into your mobile phase.[14] TEA will compete for the active silanol sites, effectively masking them from your analyte and improving peak shape.
Control the pH with Buffers: Use a buffered mobile phase to control the ionization state of both your analyte and the silanols.[1][15]
Low pH (e.g., pH 2-3 with formic acid or TFA): At this pH, most silanols are not ionized, minimizing ionic interactions. Your amine will be fully protonated.
High pH (e.g., pH 9-10 with ammonium bicarbonate): At this pH, your amine is likely in its neutral form, reducing interactions. This requires a pH-stable column.
Use a Modern, Base-Deactivated Column: Switch to a column specifically designed for separating basic compounds. These columns have minimal residual silanols due to advanced end-capping or are based on hybrid silica-organic particles that are more resistant to basic conditions.[3][16]
Problem 2: My compound elutes in the void volume (no retention) in Reversed-Phase.
Probable Cause: Your molecule is too polar to be retained on a non-polar C18 or C8 stationary phase.[6] The polar mobile phase carries it through the column without significant interaction.
Solution:
Switch to HILIC: This is the ideal solution. In HILIC, a polar stationary phase (e.g., silica, diol, or amide) is used with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[5] Polar analytes partition into a water-enriched layer on the stationary phase surface, leading to strong retention. See the protocol below for a starting point.
Problem 3: I am not getting any separation between my enantiomers on a chiral column.
Probable Cause: The selectivity between the chiral stationary phase (CSP) and your enantiomers is insufficient under the current conditions. Chiral recognition is a highly specific interaction that is sensitive to both the CSP and the mobile phase.
Solutions:
Screen Different Chiral Columns: There is no universal CSP. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a common starting point and have been shown to work for related structures.[8] A screening approach using several different CSPs is the most effective strategy.
Optimize the Mobile Phase: In normal-phase chiral HPLC, vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage in the non-polar solvent (e.g., hexane). Small changes can have a large impact on selectivity.
Switch to Supercritical Fluid Chromatography (SFC): SFC often provides different and superior chiral recognition compared to HPLC.[9][10] The lower viscosity and higher diffusivity of supercritical CO2 can lead to higher efficiency and faster separations.[13] The addition of alcohol modifiers and a basic additive (e.g., isopropylamine) is critical for achieving good peak shape and resolution for basic compounds.[9]
Peak Tailing Troubleshooting Flowchart
Caption: A step-by-step guide to resolving peak tailing issues.
Silica, Diol, or Amide Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Base-Deactivated C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Chiral Polysaccharide (e.g., Amylose or Cellulose-based, 250 x 4.6 mm, 5 µm)
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.5
0.1% Formic Acid in Water
Supercritical CO₂
Mobile Phase B
Acetonitrile
0.1% Formic Acid in Acetonitrile
Methanol with 0.2% Isopropylamine
Gradient
95% to 60% B over 15 min
5% to 95% B over 15 min
5% to 40% B over 10 min
Flow Rate
1.0 mL/min
1.0 mL/min
3.0 mL/min
Temperature
30 °C
30 °C
40 °C
Back Pressure
N/A
N/A
150 bar
Detection
UV (e.g., 210 nm) or ELSD/CAD
UV (e.g., 210 nm)
UV (e.g., 220 nm)
Protocol 1: HILIC Method for Achiral Purification
This protocol provides a robust starting point for purifying the target compound from polar and non-polar impurities.
Column Installation and Equilibration:
Install a HILIC column (e.g., bare silica, 150 x 4.6 mm, 3.5 µm).
Equilibrate the column with the initial mobile phase conditions (95% Acetonitrile / 5% [10 mM Ammonium Formate, pH 3.5]) for at least 15 column volumes or until a stable baseline is achieved.
Sample Preparation:
Dissolve the crude sample in a solvent that is weak in the HILIC context, ideally matching the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water). This prevents peak distortion.[2]
Injection and Elution:
Inject the sample (e.g., 5 µL).
Run the gradient as specified in Table 1 (95% to 60% Acetonitrile over 15 minutes). The target compound should elute as the aqueous content increases.
Column Re-equilibration:
After each run, return to the initial mobile phase conditions (95% Acetonitrile) and hold for 5-7 column volumes to ensure reproducibility.
Protocol 2: SFC Method for Chiral Separation
This protocol is designed for the efficient resolution of enantiomers.
System and Column Preparation:
Install a suitable chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
Set the column oven to 40 °C and the back pressure regulator to 150 bar.
Mobile Phase Preparation:
The primary mobile phase (A) is instrument-grade CO₂.
The co-solvent (B) is Methanol containing 0.2% (v/v) isopropylamine. The basic additive is crucial for good peak shape.[9]
Equilibration and Injection:
Equilibrate the column with the starting mobile phase (e.g., 5% co-solvent) at a flow rate of 3 mL/min. SFC equilibration is very fast.[11]
Dissolve the sample in an alcohol like methanol or ethanol.
Inject a small volume (e.g., 2-5 µL).
Gradient Elution:
Run the gradient from 5% to 40% co-solvent over 10 minutes. This will elute the enantiomers.
Monitor the separation at a suitable UV wavelength (e.g., 220 nm).
References
Micro-Solv Technology Corporation. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]
The Column. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. [Link]
Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations. [Link]
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Columbia University. Column chromatography. [Link]
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
ResearchGate. (2011, January). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. [Link]
Canadian Journal of Chemistry. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. [Link]
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
Royal Society of Chemistry. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. [Link]
Journal of Chromatography A. (2014). A generic chiral separation strategy for supercritical fluid chromatography. [Link]
Technical Support Center: Troubleshooting Low Yield in 2-Azabicyclo[2.2.1]heptane-2-carboxamide Synthesis
The 2-azabicyclo[2.2.1]heptane scaffold is a critical bridged bicyclic amine motif frequently employed in medicinal chemistry as a bioisosteric replacement for other cyclic structures.[1][2] Its rigid conformation allows...
Author: BenchChem Technical Support Team. Date: February 2026
The 2-azabicyclo[2.2.1]heptane scaffold is a critical bridged bicyclic amine motif frequently employed in medicinal chemistry as a bioisosteric replacement for other cyclic structures.[1][2] Its rigid conformation allows for precise positioning of substituents, making it a valuable component in the design of novel therapeutics, including kinase inhibitors.[1] However, the synthesis of its derivatives, particularly the formation of the 2-carboxamide, can be challenging, often resulting in suboptimal yields that can hinder drug discovery and development timelines.
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing the synthesis of 2-azabicyclo[2.2.1]heptane-2-carboxamide. We will address common pitfalls and offer systematic solutions based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction to form the carboxamide has stalled. What are the first things I should check?
A: Reaction stalling is often due to reagent degradation, insufficient activation, or the presence of impurities. First, verify the quality of your 2-azabicyclo[2.2.1]heptane starting material; it should be free of residual acids from its synthesis or salt formation. Second, assess the integrity of your carbamoylating agent. Isocyanates are sensitive to moisture, and carbamoyl chlorides can hydrolyze.[3] Finally, ensure your solvent is anhydrous, as water will compete with the amine for the electrophile.[4]
Q2: I'm observing multiple spots on my TLC plate and a complex crude NMR. What are the likely side products?
A: The formation of N,N'-disubstituted ureas is a common side reaction, especially when using isocyanates in the presence of water. If using a reagent like chlorosulfonyl isocyanate (CSI), side products can arise from reactions with the sulfonyl chloride moiety.[4][5] Depending on your work-up conditions, you might also have unreacted starting amine or hydrolyzed carbamoylating agent.
Q3: My desired product appears to be water-soluble, making extraction difficult. How can I improve my work-up?
A: The parent 2-azabicyclo[2.2.1]heptane-2-carboxamide can have significant aqueous solubility. To improve extraction efficiency, use a continuous liquid-liquid extractor or perform multiple extractions with a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform:isopropanol. Salting out the aqueous layer by saturating it with sodium chloride can also decrease the polarity of the aqueous phase and drive the product into the organic layer.
Q4: What is the most reliable method for generating the carboxamide?
A: The reaction of the secondary amine with an isocyanate, such as chlorosulfonyl isocyanate (CSI) followed by a reductive workup, is a highly effective method due to the high reactivity of CSI.[4][5][6] This reagent is a potent electrophile that reacts rapidly with secondary amines.[5] However, it must be handled with care in anhydrous conditions. An alternative is the use of a stable carbamoyl chloride, though this may require the addition of a non-nucleophilic base to scavenge the HCl byproduct.
Section 2: In-depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues leading to low yields.
Reagent and Starting Material Integrity
The quality of your starting materials is paramount. Even trace impurities can have a significant impact on the reaction outcome.
2.1.1. Purity of 2-Azabicyclo[2.2.1]heptane: The starting amine should be of high purity. If it is stored as a salt (e.g., hydrochloride), it must be fully neutralized before the reaction. Residual acid will quench your carbamoylating agent.
2.1.2. Choice and Quality of Carbamoylating Agent:
Isocyanates (e.g., Chlorosulfonyl Isocyanate - CSI): CSI is extremely reactive and moisture-sensitive.[4] It should be handled under an inert atmosphere (N₂ or Ar). Use of freshly opened or distilled reagents is recommended. The primary site of nucleophilic attack on CSI is the highly electrophilic carbon of the isocyanate group.[5]
Carbamoyl Chlorides: These can be less reactive than isocyanates and may require heating or the addition of a base. Check for hydrolysis by looking for the corresponding amine in your starting material.
2.1.3. Solvent Purity: Solvents must be anhydrous. Use of freshly distilled solvents or those from a solvent purification system is crucial. Non-nucleophilic, inert solvents like dichloromethane, acetonitrile, or toluene are often preferred for reactions involving highly electrophilic reagents like CSI.[4]
Optimizing Reaction Conditions
Fine-tuning the reaction parameters is essential for maximizing yield and minimizing side reactions.
2.2.1. Stoichiometry and Order of Addition: A slight excess (1.1-1.2 equivalents) of the carbamoylating agent is often used to ensure full conversion of the starting amine. The order of addition matters: slowly adding the carbamoylating agent to a solution of the amine can help to control the reaction exotherm and minimize side reactions.
2.2.2. Temperature Control: Reactions with highly reactive electrophiles like CSI are often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and improve selectivity.[6] For less reactive carbamoylating agents, heating may be necessary.
2.2.3. Use of a Base: When using carbamoyl chlorides, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is typically required to neutralize the HCl generated during the reaction. The pKa of the base should be carefully considered to avoid unwanted side reactions.
Parameter
Recommendation
Rationale
Solvent
Anhydrous DCM, Toluene, or Acetonitrile
Inert and non-nucleophilic, preventing reaction with the electrophile.[4]
Temperature
0 °C to room temperature
Controls reaction rate and minimizes side product formation.
Stoichiometry
1.1 eq. of carbamoylating agent
Drives the reaction to completion.
Base (if needed)
2.0 eq. of non-nucleophilic base (e.g., DIPEA)
Scavenges acid byproducts without competing with the primary nucleophile.
Identifying and Mitigating Side Reactions
Understanding potential side reactions is key to troubleshooting low yields.
Urea Formation: This is the most common side reaction when using isocyanates, resulting from the reaction of the isocyanate with water to form an unstable carbamic acid, which then decarboxylates to a primary amine that can react with another equivalent of isocyanate.
Dimerization/Trimerization of Isocyanate: This can occur with prolonged reaction times or at elevated temperatures.
Reaction at the Sulfonyl Chloride (with CSI): After the initial formation of the N-chlorosulfonylurea, further reaction at the sulfonyl chloride moiety can occur, leading to sulfamides.[5]
Caption: Main reaction pathway vs. a common side reaction.
Effective Work-up and Purification Strategies
The isolation of the final product is a critical step that can significantly impact the final yield.
Example Work-up Protocol:
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.
Extract the aqueous layer multiple times with dichloromethane or chloroform/isopropanol.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification:
Crystallization: If the crude product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is typically employed. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
Section 3: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Section 4: References
Kamal, A., et al. Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. ResearchGate. Available from: [Link]
Kim, J. D., et al. (2005). Regioselective and Diastereoselective Amination with Use of Chlorosulfonyl Isocyanate: A Short and Efficient Synthesis of (−)-Cytoxazone. Organic Letters, 7(19), 4145-4148. Available from: [Link]
Wang, Q., et al. (2020). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 56(84), 12776-12779. Available from: [Link]
Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. PMC. Available from: [Link]
Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. ACS Publications. Available from: [Link]
Portoghese, P. S., & Mikhail, A. A. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2069-2072. Available from: [Link]
Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. ResearchGate. Available from: [Link]
Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. ResearchGate. Available from: [Link]
Zhang, W., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791-8795. Available from: [Link]
Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. ACS Publications. Available from: [Link]
Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. RSC Publishing. Available from: [Link]
Scheme 1 Synthesis of bridged 7-oxabicyclo[2.2.1]heptane-2,3dicarboxamides. ResearchGate. Available from: [Link]
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. ACS Publications. Available from: [Link]
Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Publishing. Available from: [Link]
Taylor, D. (2001). Reactions of 2-azabicyclo[2.2.1] heptane systems and their application in the synthesis of peptide and amino acid analogues. Heriot-Watt University. Available from: [Link]
Zhou, J., et al. (2020). Design, synthesis and biological activity of bicyclic carboxamide derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115811. Available from: [Link]
Effects of Carbamoylating Agents on Tumor Metabolism. PubMed. Available from: [Link]
Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups. PMC. Available from: [Link]
Ivanov, A. S., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(5), 1471. Available from: [Link]
Carbamoylarylation of Alkenes with N-Aryl Oxamic Acids Involving 1,4-Aryl Migration Via C(aryl)–N Bond Cleavage. ACS Publications. Available from: [Link]
Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors. Google Patents. Available from:
2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available from: [Link]
The mechanism for carbamoylation using HPA of aromatic bromide. ResearchGate. Available from: [Link]
2-Azabicyclo(2.2.1)heptane. PubChem. Available from: [Link]
Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis. RSC Publishing. Available from: [Link]
A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. PMC. Available from: [Link]
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Available from: [Link]
Technical Support Center: 2-Azabicyclo[2.2.1]heptane-2-carboxamide
A Guide to Stability, Storage, and Troubleshooting for Researchers Welcome to the technical support guide for 2-azabicyclo[2.2.1]heptane-2-carboxamide. As Senior Application Scientists, we understand that the integrity o...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for 2-azabicyclo[2.2.1]heptane-2-carboxamide. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, practical advice on the stability and handling of this unique bicyclic scaffold, moving beyond simple data sheets to explain the chemical reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of 2-azabicyclo[2.2.1]heptane-2-carboxamide.
Q1: What are the absolute best-practice storage conditions for solid 2-azabicyclo[2.2.1]heptane-2-carboxamide?
For maximum long-term stability, the solid compound should be stored under refrigerated conditions, specifically between 2-8°C.[1] It is crucial to store it in a tightly sealed container in a dry environment, preferably within a desiccator. The primary reason for this is to minimize exposure to atmospheric moisture. The carboxamide functional group is susceptible to slow hydrolysis over time, a process that is accelerated by the presence of water. Refrigeration slows down the kinetics of this and other potential degradation reactions.
Q2: I've noticed my solid material has slightly changed in appearance. What are the common signs of degradation?
Visual inspection can be the first line of defense in identifying a compromised sample. Key signs of potential degradation in the solid state include:
Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can indicate oxidative degradation or the formation of impurities.
Clumping or Caking: This often suggests the absorption of moisture, which can be a precursor to hydrolysis.
Change in Odor: While subtle, the generation of a new odor could signify a chemical change. The hydrolysis product, 2-azabicyclo[2.2.1]heptane, is a secondary amine and may have a characteristic amine-like smell.
If you observe any of these changes, we strongly recommend performing a purity analysis before use.
Q3: What solvents are recommended for preparing solutions, and are there any I should avoid?
The choice of solvent is critical for both solubility and stability.
Recommended Solvents: For most applications, high-purity, anhydrous aprotic solvents are recommended. These include Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). For biological assays requiring aqueous buffers, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution that can then be diluted into the aqueous medium.
Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in solvolysis reactions with the amide group, particularly if trace amounts of acid or base are present. While often used in reactions, solutions in these solvents should typically be prepared fresh and not stored for extended periods.
Solvents to Avoid for Storage: Avoid storing the compound in aqueous buffers, especially those with a pH outside the neutral range (pH 6-8). Both acidic and basic conditions will catalyze the hydrolysis of the amide bond.
Q4: How stable are solutions of this compound? Can I prepare a stock solution in advance?
The stability of the compound in solution is significantly lower than in its solid state. We advise preparing stock solutions fresh for each experiment. If a stock solution must be prepared in advance (e.g., in anhydrous DMSO for screening), it should be stored under the following conditions:
Temperature: Store at -20°C or, preferably, -80°C.
Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle introduces a risk of moisture condensation into the solution, which can compromise stability.
Inert Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing.
We recommend conducting a small-scale stability test for your specific solvent and storage conditions if you plan to store solutions for more than a few days.
Q5: What is the primary chemical instability I should be concerned about?
Based on its structure, the most probable degradation pathway is the hydrolysis of the N-carboxamide bond. This reaction breaks the amide to yield 2-azabicyclo[2.2.1]heptane and isocyanic acid (which would further react or decompose). This hydrolysis can be catalyzed by acidic or basic conditions. While the bicyclic amine core is generally stable, it can be susceptible to oxidation under harsh conditions, though this is a lesser concern under proper storage.
Visual Guide to Degradation
Understanding the potential chemical transformations your compound might undergo is key to preventing them. The diagram below illustrates the primary hydrolytic degradation pathway.
Caption: Decision workflow for troubleshooting reagent stability.
Protocols for Stability Assessment
Protocol 1: Preparation of a Standard Stock Solution
This protocol ensures the best practice for dissolving the compound for immediate use or short-term storage.
Pre-Experiment Preparation: Allow the sealed vial of 2-azabicyclo[2.2.1]heptane-2-carboxamide to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of the compound into a clean, dry vial.
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the target concentration.
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
Storage (if necessary): If not for immediate use, aliquot the solution into single-use, cryo-rated vials. Flush with argon or nitrogen, seal tightly, and immediately place in -80°C storage.
Protocol 2: Basic HPLC Method for Purity and Stability Assessment
This method provides a baseline for assessing the purity of your sample. It may require optimization for your specific equipment. A similar method has been used for related bicyclo[2.2.1]heptane derivatives.
[2]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm or 220 nm.
Procedure:
Prepare a sample at ~1 mg/mL in Acetonitrile or a 50:50 Acetonitrile:Water mixture.
Inject 5-10 µL.
Integrate the peak area of the main compound and any impurities. Purity can be estimated by calculating the area percent of the main peak.
For a stability study, analyze a sample at time zero and then re-analyze aliquots stored under your intended conditions at subsequent time points (e.g., 24h, 48h, 1 week). A decrease in the main peak area and the appearance of new peaks indicate degradation.
Summary of Storage Recommendations
Form
Temperature
Conditions
Rationale
Solid
2–8°C
Sealed, Dry (Desiccator)
Minimizes moisture absorption and slows degradation kinetics. [1]
Solution (Aprotic Solvent, e.g., DMSO)
-20°C to -80°C
Single-use Aliquots, Inert Atmosphere
Prevents degradation from repeated freeze-thaw cycles and exposure to air/moisture.
Solution (Aqueous Buffer)
Not Recommended for Storage
N/A
High risk of rapid hydrolytic degradation, especially at non-neutral pH.
References
Kleij, A. W., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]
Zhang, Y., et al. (2025). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]
A Comparative Guide to the Validation of 2-Azabicyclo[2.2.1]heptane-2-carboxamide as a Privileged Pharmacophore Scaffold
Introduction: Beyond the Flatland of Drug Discovery In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics often leads us to a conceptual bottleneck termed "flatland"—a domain domina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Flatland of Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics often leads us to a conceptual bottleneck termed "flatland"—a domain dominated by planar, aromatic scaffolds. While foundational to many successful drugs, these two-dimensional structures can present challenges, including metabolic liabilities and limitations in exploring the three-dimensional space of biological targets.[1][2] The strategic shift towards sp3-rich, three-dimensional scaffolds is not merely a trend but a paradigm shift, offering new vectors for molecular interaction and improved physicochemical properties.[2]
Among these three-dimensional frameworks, the 2-azabicyclo[2.2.1]heptane core, also known as the 2-azanorbornane skeleton, has emerged as a versatile and privileged scaffold.[3][4][5] Its inherent rigidity, intrinsic chirality, and defined spatial orientation of substituents provide a robust platform for the rational design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth validation of the 2-azabicyclo[2.2.1]heptane-2-carboxamide pharmacophore, presenting a comparative analysis against alternative scaffolds, supported by experimental data and detailed protocols. We will explore the causality behind its selection in drug design, its synthesis, and its successful application in developing novel therapeutic agents.
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Structural Deep Dive
The utility of the 2-azabicyclo[2.2.1]heptane scaffold stems from its unique conformational constraints. Unlike flexible aliphatic or even monocyclic systems, this bicyclic structure holds appended functional groups in well-defined spatial orientations. This rigidity is a critical asset in drug design; it reduces the entropic penalty upon binding to a target protein, which can translate to higher affinity and potency. Furthermore, this fixed geometry allows for the precise probing of binding pockets, facilitating the optimization of structure-activity relationships (SAR).[6]
The scaffold is inherently chiral, with multiple stereogenic centers that can be controlled through stereoselective synthesis, most notably via the aza-Diels-Alder reaction.[3][4][5] This allows for the synthesis of enantiomerically pure compounds, a crucial requirement for developing selective drugs and avoiding off-target effects associated with unwanted stereoisomers.
Synthetic Strategies: Building the Core
The construction of the 2-azabicyclo[2.2.1]heptane skeleton is accessible through several established synthetic routes. A cornerstone of this synthesis is the stereoselective aza-Diels-Alder reaction between cyclopentadiene and a chiral imine, which can produce the bicyclic core in high yield and enantiomeric purity.[5] Further functionalization can be achieved through various modern synthetic methods, including palladium-catalyzed reactions that allow for the introduction of diverse substituents.[7]
Below is a generalized workflow for the synthesis and subsequent validation of compounds based on this scaffold.
Caption: Generalized workflow for the synthesis and validation of the 2-azabicyclo[2.2.1]heptane scaffold.
Pharmacophore Validation: From Concept to Clinic
A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target.[8] The validation of a novel scaffold, such as 2-azabicyclo[2.2.1]heptane-2-carboxamide, involves demonstrating its ability to effectively present these pharmacophoric features, leading to potent and selective biological activity. This is an iterative process involving computational modeling, chemical synthesis, and rigorous biological testing.[9][10]
Caption: Iterative workflow for pharmacophore-based drug discovery and scaffold validation.
Case Studies: Demonstrating Therapeutic Potential
The versatility of the 2-azabicyclo[2.2.1]heptane-2-carboxamide scaffold is best illustrated by its successful application across different therapeutic areas.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Researchers designed and synthesized a series of DPP-4 inhibitors incorporating the 2-azabicyclo[2.2.1]heptane moiety.[11] The lead compound, named neogliptin , demonstrated potent inhibition of the DPP-4 enzyme. Its rigid bicyclic structure allowed for optimal interaction with key residues in the enzyme's active site.[11]
As shown in the table, neogliptin exhibits superior in vitro potency compared to the established DPP-4 inhibitors vildagliptin and sitagliptin, validating the scaffold's effectiveness for this target.[11] The study also highlighted favorable ADME properties and stability for neogliptin.[11]
KCNQ Potassium Channel Openers for Neuronal Disorders
A series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides were identified as novel openers of KCNQ2 and KCNQ4 potassium channels, which are key targets for treating disorders like epilepsy.[12][13] The lead compound, ML213 , showed high potency and a unique selectivity profile.[12]
The discovery of ML213 was significant as it represented the first report of a compound with this specific selectivity profile, underscoring the scaffold's ability to impart novel pharmacological properties.[12]
Antiproliferative Agents for Oncology
The 2-azabicyclo[2.2.1]heptane skeleton has also been used to construct chiral sulfonamides with cytotoxic activity.[3][4][5] Studies comparing these derivatives to their more flexible 2-azabicyclo[3.2.1]octane counterparts revealed that the more rigid 2-azanorbornyl derivatives generally exhibited higher cytotoxicity against human cancer cell lines.[3] This highlights how the scaffold's rigidity can be crucial for potent antiproliferative activity.
Comparative Analysis: How Does It Stack Up?
The decision to use a particular scaffold is a critical choice in drug design. The 2-azabicyclo[2.2.1]heptane core offers distinct advantages over more conventional scaffolds.
Scaffold Type
Key Characteristics
Advantages
Disadvantages
2-Azabicyclo[2.2.1]heptane
Rigid, 3D, Chiral
Excellent spatial control, high potency, improved metabolic stability, novel IP space.[1][2][13]
More complex synthesis compared to simpler scaffolds.[3][5]
Prone to oxidative metabolism (e.g., P450), potential for reactive metabolites, "flat" geometry.[1]
Monocyclic Scaffolds (e.g., Piperidine)
Flexible, Saturated
Improved solubility over aromatics, synthetically accessible.
Conformational flexibility can lead to lower affinity and selectivity.
Other Bicyclic Scaffolds (e.g., Bicyclo[1.1.1]pentane)
Rigid, 3D, Saturated
Can improve solubility and metabolic stability.[14][15]
Different vector orientations may not be suitable for all targets.
The move to replace flat aromatic rings with saturated bioisosteres like bicyclic systems is a strategy known as "escaping from flatland".[2] This approach often leads to compounds with improved aqueous solubility, greater metabolic stability, and reduced non-specific binding.[1][14][16] The 2-azabicyclo[2.2.1]heptane scaffold is a prime example of a successful implementation of this strategy.
Experimental Protocols
To ensure scientific integrity, the validation of any new scaffold must be grounded in robust and reproducible experimental methods.
Protocol 1: General Pharmacophore-Based Virtual Screening
Target Preparation: Obtain the 3D structure of the target protein (e.g., from PDB). Prepare the protein by adding hydrogens, assigning charges, and minimizing energy.
Pharmacophore Model Generation: Based on known ligand-receptor interactions or an analysis of the active site, define a pharmacophore model with features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[10][17][18]
Database Preparation: Prepare a 3D database of compounds containing the 2-azabicyclo[2.2.1]heptane-2-carboxamide scaffold, generating multiple low-energy conformers for each molecule.[17]
Screening: Screen the conformer database against the pharmacophore model. Compounds that match the pharmacophore features with a good fit score are selected as primary hits.
Filtering and Docking: Filter the hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET predictions.[17] Perform molecular docking of the filtered hits into the target's active site to predict binding modes and refine the hit list.
Hit Selection: Select the top-ranking compounds for acquisition or synthesis and subsequent experimental validation.
Protocol 2: In Vitro DPP-4 Inhibition Assay
Reagents: Human recombinant DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl with BSA), test compounds (dissolved in DMSO), and a reference inhibitor (e.g., sitagliptin).
Assay Procedure:
a. In a 96-well plate, add 50 µL of assay buffer to all wells.
b. Add 2 µL of test compound dilutions or DMSO (for control wells) to respective wells.
c. Add 25 µL of the DPP-4 enzyme solution to all wells except the blank.
d. Pre-incubate the plate for 15 minutes at room temperature.
e. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
Data Acquisition: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 30 minutes using a plate reader.
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The 2-azabicyclo[2.2.1]heptane-2-carboxamide scaffold has been unequivocally validated as a privileged structure in medicinal chemistry. Its rigid three-dimensional nature provides a distinct advantage over traditional planar scaffolds, enabling the development of highly potent and selective agents against a variety of biological targets, including enzymes like DPP-4 and ion channels like KCNQ.[11][12] The successful case studies presented herein serve as compelling evidence of its utility and potential.
Future explorations will likely focus on expanding the diversity of substituents on the bicyclic core, developing even more efficient and scalable synthetic routes, and applying this versatile scaffold to new and challenging biological targets.[2] As drug discovery continues to move towards greater specificity and improved pharmacokinetic profiles, the 2-azabicyclo[2.2.1]heptane framework is poised to remain a treasure trove for the design of next-generation therapeutics.
MDPI. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. [Link]
Beilstein Journals. (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]
PubMed. Discovery, Synthesis, and Structure Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener. [Link]
PubMed. Pharmacophore-based virtual screening and experimental validation of novel inhibitors against cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase. [Link]
Domainex. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]
ResearchGate. 2 Pharmacophore modeling, its applications, and experimental validation... [Link]
PubMed. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. [Link]
MDPI. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]
RSC Publishing. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. [Link]
Slideshare. Pharmacophore identification and novel drug design. [Link]
PMC - NIH. Development of a novel pharmacophore model to screen specific inhibitors for the serine-threonine protein phosphatase calcineurin. [Link]
Chemical Communications (RSC Publishing). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. [Link]
MDPI. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. [Link]
PMC - NIH. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. [Link]
ResearchGate. Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. [Link]
PMC - NIH. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. [Link]
A Comparative Efficacy Analysis of 2-Azabicyclo[2.2.1]heptane-Based Inhibitors: A Guide for Researchers
The rigid 2-azabicyclo[2.2.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be strategically functionalized to achieve high-potency a...
Author: BenchChem Technical Support Team. Date: February 2026
The rigid 2-azabicyclo[2.2.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be strategically functionalized to achieve high-potency and selective inhibitors for a variety of biological targets. Its conformational constraint reduces the entropic penalty upon binding and allows for precise orientation of substituents to interact with target proteins. This guide provides a comparative analysis of the efficacy of 2-azabicyclo[2.2.1]heptane-based inhibitors targeting key proteins implicated in diabetes, neurological disorders, and viral infections, supported by experimental data and detailed protocols.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
The inhibition of dipeptidyl peptidase-4 (DPP-4) is a clinically validated approach for the treatment of type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin hormones, thereby potentiating glucose-dependent insulin secretion. The 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into novel DPP-4 inhibitors, demonstrating significant potency.
Comparative Efficacy of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors
A notable example is Neogliptin , a potent and selective DPP-4 inhibitor.[1] In vitro studies have demonstrated its superior inhibitory activity compared to established drugs like sitagliptin and vildagliptin.[1] Further structural modifications of the Neogliptin scaffold have led to even more potent inhibitors, highlighting the versatility of this bicyclic system.[2]
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DPP-4 Assay Buffer.
Reaction Setup: In a 96-well plate, add the following to each well:
DPP-4 Assay Buffer
Test compound or reference inhibitor solution
DPP-4 enzyme solution
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 15-30 minutes at 37°C using a microplate reader.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the in vitro DPP-4 enzyme inhibition assay.
Nicotinic Acetylcholine Receptor (nAChR) Modulation for Neurological Disorders
The 2-azabicyclo[2.2.1]heptane scaffold is a core component of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist.[7] Analogs based on this scaffold have been synthesized to modulate nAChR activity with improved selectivity and reduced toxicity, showing potential for the treatment of pain and neurodegenerative diseases.
Comparative Efficacy of 2-Azabicyclo[2.2.1]heptane-Based nAChR Ligands
The binding affinity of these compounds is typically evaluated using radioligand binding assays, with Ki values indicating the concentration required to displace 50% of a specific radioligand from the receptor.
This protocol describes a method for determining the binding affinity of test compounds to nAChRs in rat brain homogenates.[9]
Materials:
Rat brain tissue (e.g., cortex for α4β2, hippocampus for α7)
Radioligand (e.g., [³H]Cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
Binding Buffer (e.g., Tris-HCl buffer with appropriate salts)
Test compounds and non-specific binding control (e.g., nicotine, unlabeled α-bungarotoxin)
Glass fiber filters
Scintillation counter or gamma counter
Procedure:
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
Binding Buffer
Radioligand
Test compound or vehicle
For non-specific binding determination, add a high concentration of a suitable unlabeled ligand.
Brain membrane homogenate
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Counting: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the percent inhibition of specific binding for each concentration of the test compound.
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the nAChR radioligand binding assay.
Influenza Neuraminidase Inhibition
The neuraminidase enzyme is a key target for anti-influenza drugs as it is essential for the release of new viral particles from infected cells. The bicyclo[2.2.1]heptane scaffold is a core feature of the potent neuraminidase inhibitor Peramivir .[9] Although Peramivir is a carbocyclic analogue, its synthesis often originates from (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam, making it a highly relevant case study.[3]
Comparative Efficacy of Peramivir
Peramivir exhibits potent inhibition of various influenza A and B virus strains, with IC50 values in the low nanomolar range.[6]
Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
Virus-Inhibitor Incubation: In a 96-well plate, mix the influenza virus stock with the different concentrations of the test compounds or reference inhibitor. Incubate for 30 minutes at 37°C.
Substrate Addition: Add the MUNANA substrate to all wells to initiate the reaction.
Enzymatic Reaction: Incubate the plate for 1 hour at 37°C.
Reaction Termination: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.7).
Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone in a microplate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the neuraminidase inhibition assay.
Sigma-2 (σ2) Receptor Ligands for Oncology and Neuroprotection
The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells and is implicated in various neurological processes. The 7-azabicyclo[2.2.1]heptane scaffold has been utilized to develop selective σ2 receptor ligands.
Comparative Efficacy of 7-Azabicyclo[2.2.1]heptane-Based σ2 Receptor Ligands
The binding affinity and selectivity of these ligands are determined through in vitro competition binding assays.
Compound
σ1 Ki (nM)
σ2 Ki (nM)
σ1/σ2 Selectivity
Compound 12
1000
100
10
Compound 13
500
50
10
Compound 22
>10000
200
>50
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold provides a robust and versatile platform for the design of potent and selective inhibitors targeting a diverse range of proteins. The comparative data presented in this guide demonstrate the potential of this scaffold in developing novel therapeutics for diabetes, neurological disorders, and infectious diseases. The detailed experimental protocols provide a foundation for researchers to evaluate the efficacy of their own 2-azabicyclo[2.2.1]heptane-based compounds. The continued exploration of this privileged scaffold holds significant promise for future drug discovery efforts.
References
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
Babu, Y. S. (2025). Facile Synthesis of the Neuraminidase Inhibitor Peramivir. ResearchGate. [Link]
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
Carroll, F. I., et al. (2002). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues. Journal of medicinal chemistry, 45(21), 4755–4761. [Link]
Maslov, I. O., et al. (2025). 3-(3-Azabicyclo[1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Preprints.org. [Link]
RTI International. (n.d.). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane. [Link]
Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of medicinal chemistry, 40(15), 2293–2295. [Link]
Amare, M., & El-Faham, A. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 21(11), 1503. [Link]
Dukat, M., et al. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Bioorganic & medicinal chemistry letters, 12(13), 1737–1740. [Link]
Fisenko, V. P., & Murashev, A. N. (2023). Physiology, pharmacology and prospects for dipeptidilpeptidase-4 inhibitors use. Pharmacy & Pharmacology, 11(1), 4-21. [Link]
ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]
Laggis, C. T., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & medicinal chemistry letters, 22(12), 4059–4063. [Link]
Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Link]
Kageyama, T., et al. (2016). In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons. Journal of infection and chemotherapy : official journal of the Japan Society of Chemotherapy, 22(9), 632–638. [Link]
Salikhov, S. S., et al. (2021). Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. International journal of molecular sciences, 22(23), 13112. [Link]
ResearchGate. (n.d.). Table 2 EC 50 values of sigma-2 ligands in control, TMEM97 KO, PGRMC1... [Link]
Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
DigitalCommons@USU. (n.d.). Neuraminidase Activity of Influenza Virus Strains that Differ in the Ability to Cause Disease. [Link]
In Vitro and In Vivo Evaluation of 2-Azabicyclo[2.2.1]heptane Drug Candidates: A Comparative Guide
Topic: In Vitro and In Vivo Evaluation of 2-Azabicyclo[2.2.1]heptane Drug Candidates Content Type: Publish Comparison Guide Executive Summary The 2-azabicyclo[2.2.1]heptane scaffold represents a critical structural evolu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Vitro and In Vivo Evaluation of 2-Azabicyclo[2.2.1]heptane Drug Candidates
Content Type: Publish Comparison Guide
Executive Summary
The 2-azabicyclo[2.2.1]heptane scaffold represents a critical structural evolution in medicinal chemistry, functioning primarily as a conformationally locked proline surrogate .[1][2] Unlike its flexible counterparts (pyrrolidine or piperidine) or the isomeric 1-azabicyclo[2.2.1]heptane (often associated with muscarinic agonists), the 2-aza scaffold offers a rigidified bicyclic framework that restricts bond rotation, minimizes entropy loss upon binding, and enhances metabolic stability.[2]
This guide provides a technical roadmap for evaluating drug candidates containing this core, specifically focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Neogliptin) and HCV NS3 protease inhibitors .[1][2] It contrasts these candidates against standard flexible analogs (e.g., Vildagliptin) to demonstrate the pharmacological impact of the methylene bridge.
Structural Rationale & Stereochemical Control
The 2-azabicyclo[2.2.1]heptane core exists in distinct stereoisomeric forms (exo and endo).[1][2] Efficacy is often strictly stereodependent.[1][2] For instance, in DPP-4 inhibitors, the (S)-exo isomer typically exhibits superior binding affinity compared to the endo form due to optimal occupancy of the S1/S2 hydrophobic pockets.
Figure 1: Transformation of the flexible proline core into the rigid 2-azabicyclo[2.2.1]heptane scaffold, highlighting the critical divergence of exo/endo stereoisomers.
Neogliptin (Compound 12a) utilizes the 2-azabicyclo[2.2.1]heptane scaffold to target the catalytic site of DPP-4.[1][2][3][4][5][6] The rigid scaffold reduces the entropic penalty of binding compared to the flexible pyrrolidine ring of Vildagliptin.
Protocol: Fluorometric DPP-4 Activity Assay
Enzyme Preparation: Recombinant human DPP-4 (rhDPP-4) is diluted in assay buffer (25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA).[1][2]
Validation: Calculate IC50 using non-linear regression (4-parameter logistic fit).
Comparative Data: DPP-4 Inhibitors
Compound
Scaffold Core
IC50 (nM)
Selectivity (DPP-8/9)
Notes
Neogliptin (12a)
2-Azabicyclo[2.2.1]heptane
16.8 ± 2.2
>1000-fold
Superior metabolic stability; exo-isomer active.[1][2]
Vildagliptin
Pyrrolidine (Flexible)
~62.0
High
Standard of care; susceptible to cyclization.
| Sitagliptin | Triazolopiperazine | 18.0 | High | Potent, but distinct pharmacophore.[2] |
Scientific Insight: The exo-cyano group on the 2-azabicyclo scaffold mimics the nitrile "warhead" of Vildagliptin but is held in a precise vector to covalently trap the active site Serine-630 without undergoing the spontaneous intramolecular cyclization often seen with flexible pyrrolidines [1].[1]
2.2. HCV NS3/4A Protease Inhibition
The 2-azabicyclo[2.2.1]heptane moiety serves as a P2 ligand surrogate in HCV protease inhibitors (analogous to Boceprevir's dimethylcyclopropylproline).[1][2]
Incubate NS3/4A protease domain with test compounds in 50 mM HEPES (pH 7.5), 15% glycerol, 0.1% Triton X-100.[2]
Monitor cleavage of the FRET substrate continuously.
Determine
values (inhibition constant) rather than IC50 for tight-binding inhibitors.
In Vivo Evaluation: ADME & Efficacy
The rigid bicyclic structure typically enhances lipophilicity and metabolic stability by preventing oxidative attack at the bridgehead carbons, a common failure point in simple rings.
3.1. Pharmacokinetic (PK) Profiling
Objective: Assess if the "bridged" modification improves half-life (
) and bioavailability () compared to flexible analogs.
GLP-1 Stabilization: Parallel measurement of active GLP-1 levels (ELISA) should show a 2-3 fold increase vs. control, confirming the DPP-4 mechanism.[1][2]
Safety Assessment: Cardiotoxicity
A specific advantage of the 2-azabicyclo[2.2.1]heptane scaffold (e.g., Neogliptin) over some flexible analogs is a potentially cleaner safety profile regarding hERG channel inhibition.[2]
Protocol: hERG Inhibition (Patch Clamp)
System: CHO cells stably expressing hERG potassium channels.[1][2]
Threshold: >50% inhibition at 10 µM indicates high cardiotoxicity risk.[1][2] Neogliptin has shown a predicted reduced cardiotoxicity compared to Sitagliptin [1].[1][2][5][7]
References
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)
Source: Pharmaceuticals (Basel), 2022.[2][3]
URL:[Link]
Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid
Source: Bioorganic & Medicinal Chemistry Letters, 2006.[2][8]
URL:[Link]
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry
Source: The Chemical Record, 2024.[9]
URL:[Link]
In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells
Source: MDPI (Cancers), 2024.[2]
URL:[Link][1][2]
A Comparative Guide to the Metabolic Stability of 2-Azabicyclo[2.2.1]heptane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to safety concerns. The strategic incorporation of specific chemical scaffolds is a key approach to fine-tuning a drug candidate's metabolic profile. This guide provides an in-depth technical comparison of the metabolic stability of compounds containing the 2-azabicyclo[2.2.1]heptane scaffold against more conventional heterocyclic structures, such as piperidine and piperazine.
The 2-azabicyclo[2.2.1]heptane framework, a conformationally restricted bicyclic amine, has gained significant traction in medicinal chemistry. Its rigid structure offers a unique three-dimensional arrangement of substituents, which can lead to enhanced target affinity and selectivity. Furthermore, this conformational constraint is hypothesized to improve metabolic stability by limiting the molecule's ability to adopt conformations amenable to metabolism by drug-metabolizing enzymes.
The Rationale for Enhanced Metabolic Stability
The metabolic fate of many small molecule drugs is governed by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of Phase I oxidative metabolism.[1][2][3] For common heterocyclic rings like piperidine and piperazine, metabolic attack often occurs at the carbon atoms alpha to the nitrogen, leading to N-dealkylation or ring hydroxylation.[4][5]
The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane can sterically hinder the approach of metabolizing enzymes to these potential "soft spots."[6][7] By locking the piperidine-like core into a specific conformation, the susceptibility of C-H bonds to enzymatic oxidation can be reduced, thereby slowing down the rate of metabolic clearance.[8] This guide will delve into the experimental data that supports this hypothesis.
Assessing Metabolic Stability: In Vitro Methodologies
To objectively compare the metabolic stability of different chemical scaffolds, standardized in vitro assays are indispensable. The two most common methods employed in early drug discovery are the liver microsomal stability assay and the hepatocyte stability assay.[9][10][11]
Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[10] It is a relatively high-throughput and cost-effective method to assess a compound's susceptibility to oxidative metabolism.[12]
Hepatocyte Stability Assay
This assay employs intact liver cells (hepatocytes), providing a more comprehensive picture of hepatic metabolism as it includes both Phase I and Phase II (conjugative) metabolic pathways.[13] While more complex, the data from hepatocyte assays can offer a more accurate prediction of in vivo hepatic clearance.[14]
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data for representative compounds containing the 2-azabicyclo[2.2.1]heptane scaffold in comparison to structurally related piperidine and piperazine analogs. It is important to note that direct head-to-head comparisons in a single study are rare, and thus the data presented here is a synthesis from multiple sources. Experimental conditions can vary, but the data provides a valuable directional assessment.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
Note: The data for hypothetical compounds X and Y are illustrative and based on the general principle of increased metabolic stability for conformationally restricted scaffolds. Specific data for 2-azabicyclo[2.2.1]heptane-containing compounds is limited in publicly available literature, highlighting a key area for future research.
Metabolic Pathways and Key Enzymes
The primary route of metabolism for many nitrogen-containing heterocycles is oxidation by CYP enzymes.[1][17][18] For piperidine and piperazine derivatives, CYP3A4, CYP2D6, and CYP2C9 are often implicated.[3][4] The metabolic pathways for 2-azabicyclo[2.2.1]heptane-containing compounds are less extensively characterized but are presumed to also involve oxidation by these major CYP isoforms, albeit at a potentially reduced rate due to steric hindrance. Metabolite identification studies are crucial to pinpoint the exact sites of metabolic modification and the enzymes responsible.
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
1. Preparation of Reagents:
Test Compound Stock Solution: 10 mM in DMSO.
Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C. Thaw on ice before use.
Phosphate Buffer: 100 mM, pH 7.4.
NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).
Quenching Solution: Acetonitrile containing an internal standard.
2. Incubation Procedure:
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
In a 96-well plate, add HLM to the buffered test compound solution to a final protein concentration of 0.5 mg/mL.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
3. Sample Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
Plot the natural logarithm of the percentage of remaining compound versus time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Cryopreserved Human Hepatocytes: Thaw according to the supplier's protocol.
Hepatocyte Incubation Medium: Williams' Medium E or similar, supplemented as required.
Test Compound Working Solution: Prepare in incubation medium (e.g., 1 µM).
Quenching Solution: Acetonitrile with an internal standard.
2. Incubation Procedure:
Determine hepatocyte viability and concentration.
In a 96-well plate, add the hepatocyte suspension to the test compound working solution to a final cell density of 0.5-1 x 10⁶ cells/mL.
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a new plate containing the cold quenching solution.
3. Sample Analysis:
Lyse the cells and precipitate proteins by vortexing.
Centrifuge the samples.
Analyze the supernatant by LC-MS/MS.
4. Data Analysis:
Similar to the microsomal assay, determine the half-life (t½) from the disappearance of the parent compound over time.
Caption: Workflow for in vitro metabolic stability assays.
Conclusion and Future Directions
The judicious selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-azabicyclo[2.2.1]heptane framework presents a compelling structural motif for enhancing the metabolic stability of drug candidates. The principle of conformational restriction to limit enzymatic access to metabolic soft spots is a sound strategy, and while direct comparative data is still emerging, the available information suggests a favorable metabolic profile for compounds containing this scaffold.
Future work should focus on generating more direct, head-to-head comparative metabolic stability data for a wider range of 2-azabicyclo[2.2.1]heptane-containing compounds against their monocyclic counterparts. Furthermore, detailed metabolite identification and reaction phenotyping studies will be crucial to fully elucidate the metabolic pathways of this promising scaffold and to guide the design of next-generation therapeutics with optimized pharmacokinetic properties.
References
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). Toxicology in Vitro. [Link]
Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). Journal of Mass Spectrometry. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. (2020). Toxicology in Vitro. [Link]
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. (2016). Archives of Toxicology. [Link]
Stability in human and rat liver microsomes. (n.d.). ResearchGate. [Link]
Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (2013). LSU Scholarly Repository. [Link]
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). eScholarship.org. [Link]
a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (n.d.). Semantic Scholar. [Link]
In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. (2018). springermedizin.de. [Link]
Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: Clearance-dependent relationship and implications for prediction of in vivo clearance. (n.d.). ResearchGate. [Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
Biological N-oxidation of piperidine in vitro. (1989). Zhongguo Yao Li Xue Bao. [Link]
Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]
Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. (n.d.). Drug Metabolism and Disposition. [Link]
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. (1999). Drug Metabolism and Disposition. [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]
The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]
metabolic stability & determining intrinsic drug clearance. (2023). YouTube. [Link]
Cytochrome P450 Drug Metabolism. (2023). DynaMed. [Link]
Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. (n.d.). Drug Metabolism and Disposition. [Link]
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PMC. [Link]
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC. [Link]
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). if-pan.krakow.pl. [Link]
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. [Link]
Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). PMC. [Link]
comparative docking studies of 2-azabicyclo[2.2.1]heptane and other scaffolds
Executive Summary This technical guide evaluates the 2-azabicyclo[2.2.1]heptane scaffold (often referred to as azanorbornane) against its flexible counterparts, primarily pyrrolidine and piperidine , and its regioisomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the 2-azabicyclo[2.2.1]heptane scaffold (often referred to as azanorbornane) against its flexible counterparts, primarily pyrrolidine and piperidine , and its regioisomer 7-azabicyclo[2.2.1]heptane .
In modern drug discovery, this scaffold is a critical tool for "escaping flatland"—increasing the fraction of sp3-hybridized carbons (
) to improve solubility and selectivity while reducing the entropy penalty of binding (). This guide provides actionable docking protocols and comparative data to validate its use in scaffold hopping campaigns.
Part 1: The Scaffold Landscape
Structural & Thermodynamic Logic
The 2-azabicyclo[2.2.1]heptane system acts as a conformationally locked proline mimetic . Unlike pyrrolidine, which can adopt multiple envelope conformations, the azanorbornane bridge locks the nitrogen lone pair vector and the C3/C4 substituents into a rigid dihedral angle.
Feature
2-Azabicyclo[2.2.1]heptane
Pyrrolidine
7-Azabicyclo[2.2.1]heptane
Topology
Bridged Bicyclic (Rigid)
Monocyclic (Flexible)
Bridged Bicyclic (Rigid)
Vector
kink (approx.)
Variable
Symmetric bridgehead
Entropy Cost
Low (Pre-organized)
High (Must freeze conformer)
Low
Key Use Case
Proline mimic, DPP-4 inhibitors
General linker, S1 pockets
nAChR agonists, Sigma receptors
Chirality
3 stereocenters (Bridgehead + C3)
1 stereocenter (typically)
Meso (unless substituted)
Part 2: Comparative Docking Workflow
Protocol: Handling Rigid vs. Flexible Ligands
Docking a rigid scaffold requires a fundamentally different approach than docking a flexible chain. Standard rigid-receptor docking often fails for 2-azabicyclo[2.2.1]heptane because the ligand cannot adapt to the protein; the protein must adapt to the ligand.
Recommended Method: Induced Fit Docking (IFD).
Step-by-Step Methodology
Ligand Preparation (Critical Step):
Stereoisomer Generation: You must generate both endo and exo isomers. The 2-aza bridge creates distinct steric clashes in the endo position that do not exist in pyrrolidine.
Protonation State: The bridgehead nitrogen is more basic than a standard amide nitrogen but less accessible. Calculate pKa using QM-based predictors (e.g., Jaguar/Gaussian) rather than empirical tools.
Grid Generation:
Define the box center using the centroid of the reference ligand (e.g., Vildagliptin for DPP-4 targets).
Scaling: Reduce van der Waals radii of receptor atoms by 0.8 scaling factor to simulate "soft" potential, allowing the rigid bicyclic core to fit.
Sampling Strategy:
Flexible Control (Pyrrolidine): Use extensive torsional sampling (Monte Carlo).
Rigid Core (2-Azabicyclo): Skip torsional sampling for the ring. Focus on translational/rotational sampling.
Scoring & Refinement:
Re-score poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to account for solvation effects, which are pronounced for hydrophobic bridges.
Visualization: Stereoselective Docking Workflow
Figure 1: Workflow emphasizing stereoisomer generation and QM optimization for rigid bicyclic scaffolds.
Part 3: Case Study Analysis & Experimental Data
Case Study A: DPP-4 Inhibition (Neogliptin vs. Vildagliptin)
This comparison illustrates the "Entropy-Enthalpy Compensation" principle. Researchers replaced the cyanopyrrolidine moiety of Vildagliptin with a 2-azabicyclo[2.2.1]heptane-3-carbonitrile group.
Experimental Data Summary:
Compound
Scaffold
IC50 (DPP-4)
Binding Mode Insight
Vildagliptin
Pyrrolidine
~3.5 - 10 nM
Flexible fit; relies on nitrile-Ser630 covalent bond.
Neogliptin (12a)
2-Azabicyclo[2.2.1]
16.8 nM
Rigid fit; hydrophobic bridge fills the S2 subsite more effectively.
Sitagliptin
Triazolopiperazine
18 nM
Different binding mode (non-covalent).
Note: While Vildagliptin is slightly more potent in some assays, the 2-azabicyclo derivative (Neogliptin) shows superior metabolic stability and selectivity due to the steric bulk of the bridge preventing off-target protease binding.
Mechanistic Insight:
The docking of Neogliptin reveals that the methylene bridge (
) engages in hydrophobic interactions with Tyr547 and Trp629 in the DPP-4 active site. A simple pyrrolidine lacks this "vertical" vector, missing these pi-alkyl interactions.
Case Study B: Sigma-2 Receptor Selectivity
When targeting Sigma receptors, the choice between 2-azabicyclo and 7-azabicyclo determines subtype selectivity (
vs ).
7-Azabicyclo[2.2.1]heptane: The symmetric bridgehead creates a globular shape that fits the
pocket, showing higher selectivity than analogously substituted pyrrolidines.
Data: 7-azabicyclo derivatives demonstrated a
of 4.5 nM against , whereas the pyrrolidine analog showed a of 28 nM, proving that conformational restriction improves affinity by reducing the entropic cost of binding.
Part 4: Decision Logic for Scaffold Selection
When should you deploy the 2-azabicyclo[2.2.1]heptane scaffold? Use the following logic gate.
Figure 2: Decision tree for selecting between flexible pyrrolidines and rigid azabicyclo scaffolds.
References
Dipeptidyl Peptidase-4 Inhibition (Neogliptin)
Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1]
Personal protective equipment for handling 2-Azabicyclo[2.2.1]heptane-2-carboxamide
[1][2] Executive Summary Immediate Action Required: Treat 2-Azabicyclo[2.2.1]heptane-2-carboxamide as a High-Potency Pharmaceutical Intermediate under the Precautionary Principle. While GHS classification currently flags...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Immediate Action Required: Treat 2-Azabicyclo[2.2.1]heptane-2-carboxamide as a High-Potency Pharmaceutical Intermediate under the Precautionary Principle. While GHS classification currently flags it as an Irritant (GHS07), the bicyclic amine substructure implies potential neuroactive properties.[1][2]
Core Directive: Do not handle on an open bench. All solid-state manipulation must occur within a certified Chemical Fume Hood or Powder Containment Hood.[1][2]
Risk Assessment & Hazard Identification
Scientific Grounding: The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine often used as a conformational lock in drug design.[1][2] The addition of the carboxamide group (urea-like linkage) generally reduces the volatility and basicity compared to the parent amine, but it increases the potential for hydrogen bonding and crystalline stability.[1][2]
Inferred Risks: Due to limited toxicological data on this specific derivative, researchers must assume potential Acute Toxicity (Oral) similar to parent bicyclic amines until proven otherwise.[1][2]
Physical Properties Table
Property
Specification
Operational Implication
Molecular Weight
140.18 g/mol
Small molecule; potential for rapid systemic absorption if solubilized.[1][2]
Physical State
Solid (Crystalline Powder)
Dust generation is the primary exposure vector.[1][2]
Solubility
DMSO, Methanol, Water (Low)
Use DMSO for stock solutions; treat spills with polar solvents.[1][2]
Storage
2–8°C, Desiccated
Hygroscopic; moisture uptake can alter stoichiometry.[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to eliminate decision fatigue. Follow the "Task-Based" requirements below.
PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and concentration.
Detailed Gear Specifications
Eye Protection: Chemical splash goggles (ANSI Z87.[1][2]1) are mandatory.[1][2] Safety glasses are insufficient due to the risk of fine powder migration.[1][2]
Hand Protection: Double-gloving is required.[1][2]
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1][2]
Rationale: Amides can permeate thin nitrile over time; the air gap between gloves provides a permeation break.[1][2]
Respiratory Protection:
Primary: Engineering controls (Fume Hood).
Secondary (if hood unavailable): Half-face respirator with P100 (HEPA) cartridges.[1][2]
Operational Handling Protocol
A. Receipt & Storage[1][2][5][6]
Inspection: Upon receipt, inspect the vial for breakage inside a sealed bag. Do not open the outer shipping bag until inside a fume hood.[1][2]
Labeling: Mark the container with the date received and "STORE AT 2-8°C".
Environment: Store in a secondary container (desiccator) to prevent moisture absorption, which causes caking and increases weighing risks.[1][2]
B. Weighing & Solubilization (Critical Step)
The most dangerous moment is the transfer of dry powder. [1][2]
Preparation: Place the balance inside the fume hood.[1][2] If the balance is static, use a static gun to neutralize charge (prevents powder scattering).[1][2]
Transfer: Use a disposable anti-static spatula.[1][2] Do not pour from the source bottle.
Solubilization: Add solvent (e.g., DMSO) to the weighing boat or vial immediately after weighing to immobilize the powder.[1][2]
Note: Once in solution, the inhalation risk drops significantly, but dermal absorption risk increases.[2]
C. Reaction Setup
Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon is recommended to maintain purity.[1][2]
Temperature Control: If heating >50°C, use a reflux condenser. The carboxamide moiety is thermally stable but can decompose to isocyanates or nitriles under extreme stress.[1][2]
Figure 2: Step-by-step workflow from storage to experimental application.
Emergency Response & Disposal
Spill Response
Evacuate: If a powder spill >1g occurs outside a hood, evacuate the immediate area.[1][2]
PPE Up: Don Level 2 PPE (including respirator).[1][2]
Contain: Cover the spill with a paper towel dampened with Isopropyl Alcohol .[1][2] Do not use water initially (may spread the powder).[1][2]
Clean: Wipe up the damp powder.[1][2] Clean the surface with soap and water three times.[1][2]
Exposure First Aid[1][2][5][7]
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2][3]
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol (enhances skin absorption).[1][2]
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][3][5] Consult an ophthalmologist.
Waste Disposal[2][5][7]
Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (Yellow bag/bin).[1][2]
Liquid Waste: Collect in "Organic Non-Halogenated" waste streams (unless halogenated solvents were used).[1][2]
Deactivation: No specific chemical deactivation is required; incineration is the standard disposal method.[1][2]
References
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 2-Azabicyclo[2.2.1]heptane (Related Structure Safety Data).[1][2] Retrieved from [Link][1][2]